4-Chloro-5-fluoroquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVNUZHSKMEHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474982 | |
| Record name | 4-chloro-5-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-60-8 | |
| Record name | 4-Chloro-5-fluoroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-5-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-fluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-5-fluoroquinazoline: A Linchpin Intermediate in Modern Medicinal Chemistry
CAS Number: 16499-60-8 Molecular Formula: C₈H₄ClFN₂ Molecular Weight: 182.58 g/mol
Executive Summary
4-Chloro-5-fluoroquinazoline is a pivotal heterocyclic building block in the landscape of contemporary drug discovery and development. Its strategic placement of a reactive chlorine atom at the 4-position and a fluorine atom on the benzene ring makes it a highly sought-after intermediate, particularly in the synthesis of targeted cancer therapeutics. The quinazoline scaffold itself is a well-established pharmacophore, and the specific substitution pattern of this compound offers medicinal chemists a versatile platform for creating potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive overview of 4-Chloro-5-fluoroquinazoline, including its synthesis, chemical properties, reactivity, and its crucial role in the development of life-saving medicines.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties of 4-Chloro-5-fluoroquinazoline is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 16499-60-8 | N/A |
| Molecular Formula | C₈H₄ClFN₂ | N/A |
| Molecular Weight | 182.58 g/mol | N/A |
| Appearance | Light yellow to yellow solid | [1] |
| Storage | Inert atmosphere, 2-8°C | N/A |
Safety Information:
Synthesis of 4-Chloro-5-fluoroquinazoline
The most common and industrially scalable synthesis of 4-Chloro-5-fluoroquinazoline involves the chlorination of its corresponding quinazolinone precursor, 5-fluoroquinazolin-4(3H)-one. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Conceptual Workflow for Synthesis
Caption: General synthesis route to 4-Chloro-5-fluoroquinazoline.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on the synthesis of analogous 4-haloquinazolines.[2][3] Optimization may be required for specific scales and equipment.
Materials:
-
5-Fluoroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Toluene (or other suitable high-boiling inert solvent)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred suspension of 5-fluoroquinazolin-4(3H)-one in toluene, add a catalytic amount of DMF.
-
Slowly add an excess of phosphorus oxychloride (or thionyl chloride) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-Chloro-5-fluoroquinazoline.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Chemical Reactivity and the Nucleophilic Aromatic Substitution (SNAr) Reaction
The synthetic utility of 4-Chloro-5-fluoroquinazoline is primarily derived from the high reactivity of the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline ring system, particularly the nitrogen atoms, renders the C4 position highly electrophilic and susceptible to attack by nucleophiles.
This reactivity is the cornerstone of its application in the synthesis of a vast array of 4-substituted quinazoline derivatives, most notably the 4-anilinoquinazolines, which are a prominent class of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[4][5]
Mechanism of the SNAr Reaction
The SNAr reaction of 4-Chloro-5-fluoroquinazoline with a nucleophile (e.g., an aniline) proceeds through a two-step addition-elimination mechanism.
Caption: The addition-elimination mechanism of the SNAr reaction.
Representative Protocol for SNAr with an Aniline Derivative
The following is a representative protocol for the synthesis of a 4-anilino-5-fluoroquinazoline derivative.
Materials:
-
4-Chloro-5-fluoroquinazoline
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Isopropanol or other suitable polar solvent
-
Hydrochloric acid (catalytic amount, optional)
-
Triethylamine or other suitable base (optional)
Procedure:
-
Dissolve 4-Chloro-5-fluoroquinazoline and the substituted aniline in isopropanol in a reaction flask.
-
Add a catalytic amount of hydrochloric acid (if necessary to protonate the quinazoline nitrogen and further activate the C4 position).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect it by filtration, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.
Applications in Drug Discovery: The Gateway to Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. These drugs function by competing with ATP for binding to the catalytic domain of kinases, thereby inhibiting their function and blocking downstream signaling pathways that are often dysregulated in cancer.
While a specific, publicly disclosed drug is not definitively synthesized from 4-Chloro-5-fluoroquinazoline, its structural motif is highly relevant to the synthesis of potent EGFR inhibitors. The fluorine atom at the 5-position can modulate the electronic properties and bioavailability of the final drug molecule. The general class of compounds synthesized from this intermediate are crucial in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).
Analytical Characterization
The identity and purity of 4-Chloro-5-fluoroquinazoline are confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 182.0047 Da. Predicted m/z values for common adducts are also available.
-
Chromatography: TLC and HPLC are used to monitor reaction progress and assess the purity of the final product.
Conclusion
4-Chloro-5-fluoroquinazoline is a high-value chemical intermediate that plays a critical role in the synthesis of advanced pharmaceutical agents. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, provides a reliable and versatile route to complex 4-substituted quinazoline derivatives. As the demand for targeted therapies, especially in oncology, continues to grow, the importance of key building blocks like 4-Chloro-5-fluoroquinazoline in the drug discovery and development pipeline is set to increase. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for researchers and scientists working at the forefront of medicinal chemistry.
References
-
Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
- Process for the preparation of 4-chloroquinolines. (n.d.). Google Patents.
- Process for the preparation of 4-haloquinazolines. (n.d.). Google Patents.
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
- Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (n.d.). Google Patents.
-
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
- Process of Preparing a Quinazoline Derivative. (n.d.). Google Patents.
- Preparation of 4-fluoroisoquinoline. (n.d.). Google Patents.
- Synthesis of quinazoline compounds. (n.d.). Google Patents.
-
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]
- Preparation process of lorazepam impurity C. (n.d.). Patsnap.
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Synthesis of 4-(4-substituted-anilino)quinoline derivatives 6a–f. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
4-chloro-5-fluoroquinazoline. (n.d.). PubChemLite. Retrieved January 30, 2026, from [Link]
Sources
- 1. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-chloro-5-fluoroquinazoline (C8H4ClFN2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-5-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectral data for 4-Chloro-5-fluoroquinazoline, a molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly accessible databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to forecast the characteristic spectral features of this compound. By dissecting the influence of the quinazoline core and the specific electronic effects of its chloro and fluoro substituents, this guide offers a robust, predictive framework for the identification and characterization of 4-Chloro-5-fluoroquinazoline. Detailed methodologies for spectral acquisition and data interpretation are also presented to equip researchers with the practical knowledge required for their own investigations.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[1][2] The versatility of the quinazoline ring system allows for substitution at various positions, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy in drug design to modulate factors like metabolic stability, membrane permeability, and binding affinity. 4-Chloro-5-fluoroquinazoline represents a specific embodiment of this strategy, and a thorough understanding of its spectral characteristics is crucial for its synthesis, purification, and structural confirmation.
This guide will systematically predict and analyze the 1H NMR, 13C NMR, Mass Spectrometry, and Infrared (IR) spectra of 4-Chloro-5-fluoroquinazoline. The predictions are grounded in the analysis of spectral data from structurally related analogs, including quinazoline and 4-chloroquinazoline, combined with established knowledge of substituent effects.
Predicted 1H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted 1H NMR spectrum of 4-Chloro-5-fluoroquinazoline in a standard deuterated solvent like CDCl3 is expected to exhibit distinct signals for the aromatic protons.
Predicted Chemical Shifts (δ) and Splitting Patterns
The quinazoline ring system gives rise to a characteristic set of aromatic proton signals.[3] The introduction of a chlorine atom at the 4-position and a fluorine atom at the 5-position will induce significant shifts in the proton resonances due to their electronic effects (inductive and resonance).
-
H-2: This proton is situated on the pyrimidine ring and is typically the most deshielded proton in the quinazoline system due to the proximity of two nitrogen atoms. Its chemical shift is expected to be in the range of δ 8.8 - 9.0 ppm and will likely appear as a singlet.
-
H-6: This proton is ortho to the fluorine atom and will experience a downfield shift. It is expected to appear as a doublet of doublets due to coupling with H-7 and the fluorine atom (3JH-H and 3JH-F). The predicted chemical shift is in the range of δ 7.6 - 7.8 ppm .
-
H-7: This proton is meta to the fluorine and will be part of a complex multiplet. It will be coupled to H-6 and H-8. Its predicted chemical shift is in the range of δ 7.4 - 7.6 ppm .
-
H-8: This proton is para to the fluorine and ortho to a nitrogen atom. It is expected to be a doublet of doublets, coupled to H-7 and H-6 (long-range). Its predicted chemical shift is in the range of δ 7.8 - 8.0 ppm .
Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for 4-Chloro-5-fluoroquinazoline
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.8 - 9.0 | s | - |
| H-6 | 7.6 - 7.8 | dd | 3JH-H ≈ 8-9, 3JH-F ≈ 5-6 |
| H-7 | 7.4 - 7.6 | m | - |
| H-8 | 7.8 - 8.0 | dd | 3JH-H ≈ 8-9, 4JH-H ≈ 1-2 |
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-Chloro-5-fluoroquinazoline in 0.5-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication factor (line broadening) of 0.3 Hz. Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
Figure 2: Predicted 13C NMR shifts.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Chloro-5-fluoroquinazoline, electron ionization (EI) or electrospray ionization (ESI) would be suitable techniques.
Predicted Molecular Ion and Fragmentation Pattern
The molecular formula of 4-Chloro-5-fluoroquinazoline is C8H4ClFN2. The exact mass can be calculated using the isotopic masses of the constituent elements.
The mass spectrum is expected to show a prominent molecular ion peak [M]+. Due to the presence of chlorine, an isotopic peak [M+2]+ with an intensity of approximately one-third of the molecular ion peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom.
The fragmentation of quinazolines under electron impact typically involves the loss of HCN. [4]For 4-Chloro-5-fluoroquinazoline, the following fragmentation pathways are plausible:
-
Loss of Cl radical: [M - Cl]+
-
Loss of HCN: [M - HCN]+
-
Consecutive loss of HCN: [M - 2HCN]+
The presence of the fluorine atom may also influence the fragmentation, potentially leading to the loss of a fluorine radical or HF.
Table 3: Predicted Key Mass Spectral Fragments for 4-Chloro-5-fluoroquinazoline
| m/z (predicted) | Fragment |
| 182/184 | [M]+ |
| 147 | [M - Cl]+ |
| 155/157 | [M - HCN]+ |
| 128/130 | [M - 2HCN]+ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion (for ESI) or onto a probe (for EI).
-
Ionization: Utilize either electrospray ionization (ESI) in positive ion mode or electron ionization (EI).
-
Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure.
Figure 3: Predicted MS fragmentation pathway.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers.
Predicted Characteristic Absorption Bands
The IR spectrum of 4-Chloro-5-fluoroquinazoline will be dominated by absorptions arising from the aromatic quinazoline ring system and the C-Cl and C-F bonds.
-
Aromatic C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm-1 .
-
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring will give rise to a series of sharp bands in the region of 1650-1450 cm-1 . [5]* C-F stretching: The C-F stretching vibration is typically strong and appears in the region of 1250-1000 cm-1 . [6]* C-Cl stretching: The C-Cl stretching vibration is expected in the region of 850-550 cm-1 .
-
Aromatic C-H out-of-plane bending: These bands, which are characteristic of the substitution pattern on the benzene ring, will appear in the region of 900-675 cm-1 .
Table 4: Predicted Characteristic IR Absorption Bands for 4-Chloro-5-fluoroquinazoline
| Wavenumber (cm-1) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 1650-1450 | C=N and C=C stretch (ring) |
| 1250-1000 | C-F stretch |
| 850-550 | C-Cl stretch |
| 900-675 | Aromatic C-H out-of-plane bend |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Conclusion
This technical guide provides a detailed predictive analysis of the 1H NMR, 13C NMR, Mass, and IR spectra of 4-Chloro-5-fluoroquinazoline. By leveraging the known spectral characteristics of related quinazoline derivatives and fundamental spectroscopic principles, a comprehensive set of expected spectral data has been compiled. This information will serve as a valuable resource for researchers involved in the synthesis and characterization of this and similar halogenated quinazoline compounds, facilitating their identification and structural elucidation. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data.
References
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved January 30, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved January 30, 2026, from [Link]
-
13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
- Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. (2020). Asian Journal of Advanced Basic Sciences.
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. Retrieved January 30, 2026, from [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved January 30, 2026, from [Link]
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. (2022). Frontiers in Chemistry. Retrieved January 30, 2026, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 30, 2026, from [Link]
- Quinazolines. Part X. The fragmentation of quinazolines under electron impact. (1968). Journal of the Chemical Society B: Physical Organic.
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 30, 2026, from [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Vibrational spectroscopic characterization of fluoroquinolones. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). PubMed. Retrieved January 30, 2026, from [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Using hyperpolarised NMR and DFT to rationalise the unexpected hydrogenation of quinazoline to 3,4-dihydroquinazoline - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. web.pdx.edu [web.pdx.edu]
- 5. researchgate.net [researchgate.net]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Methodological & Application
nucleophilic aromatic substitution on 4-Chloro-5-fluoroquinazoline
Application Note: Regioselective Nucleophilic Aromatic Substitution (
Executive Summary
This application note details the protocol for the regioselective functionalization of 4-chloro-5-fluoroquinazoline . This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR inhibitors) where the 4-amino-quinazoline core is the pharmacophore and the 5-fluoro substituent modulates metabolic stability and binding affinity.
The core challenge in this chemistry is ensuring exclusive displacement of the C4-chloride while retaining the C5-fluorine atom. Despite fluorine often being a superior leaving group in
Mechanistic Insight & Regioselectivity
The reaction proceeds via an Addition-Elimination (
-
C4 Activation: The C4 carbon is highly electron-deficient due to the cumulative inductive withdrawal of N1 and N3. It effectively behaves like a vinylogous carbonyl carbon.
-
C5 Deactivation/Sterics: While the C5-fluorine is electron-withdrawing (activating the ring), its position is sterically crowded (peri-interaction with C4 substituents). Furthermore, the resonance stabilization of the Meisenheimer complex formed by attack at C4 is superior to that at C5.
Pathway Visualization
The following diagram illustrates the favored C4 pathway versus the disfavored C5 pathway.
Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution. The C5-F bond remains intact under standard conditions.
Experimental Protocols
Protocol A: Synthesis of 4-Anilino-5-fluoroquinazolines (Kinase Inhibitor Core)
Target Audience: Medicinal Chemists synthesizing EGFR/HER2 inhibitors.
Rationale: Anilines are weaker nucleophiles than aliphatic amines. Acid catalysis or thermal activation is often required to drive the reaction to completion without degrading the sensitive C5-F bond.
Materials:
-
4-Chloro-5-fluoroquinazoline (1.0 equiv)
-
Substituted Aniline (1.1 equiv)
-
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)
-
Base (Optional): Triethylamine (
) or Diisopropylethylamine (DIPEA)
Step-by-Step Procedure:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-5-fluoroquinazoline (1.0 mmol) and Isopropanol (5 mL, 0.2 M concentration).
-
Addition: Add the aniline derivative (1.1 mmol) in one portion.
-
Note: If the aniline is an HCl salt, add 1.0 equiv of DIPEA to free-base it in situ.
-
-
Reaction: Heat the mixture to reflux (82°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The product often precipitates from the hot solution.
-
-
Workup (Method 1 - HCl Salt Isolation):
-
If no external base was used, the product precipitates as the hydrochloride salt.
-
Cool to room temperature (RT), then to 0°C.
-
Filter the solid. Wash with cold IPA (
) and ( ). -
Dry under vacuum. Yields are typically 85-95%.
-
-
Workup (Method 2 - Free Base):
-
If base was used or free base is desired: Concentrate the reaction mixture.
-
Partition residue between EtOAc and saturated
. -
Wash organic layer with brine, dry over
, and concentrate.
-
Protocol B: Reaction with Aliphatic Amines (General Functionalization)
Target Audience: Library synthesis/Diversity-oriented synthesis.
Rationale: Aliphatic amines are potent nucleophiles. Reactions can often proceed at RT. Exothermic control is necessary to prevent bis-substitution or ring opening.
Step-by-Step Procedure:
-
Charge: Dissolve 4-chloro-5-fluoroquinazoline (1.0 mmol) in THF or DCM (5 mL).
-
Base: Add DIPEA (1.2 mmol) to scavenge HCl.
-
Addition: Add the aliphatic amine (1.05 mmol) dropwise at 0°C .
-
Reaction: Allow to warm to RT. Stir for 1–2 hours.
-
Critical Check: Do not heat unless conversion is stalled. High heat with aliphatic amines can lead to displacement of the 5-F group (rare, but possible with cyclic secondary amines).
-
-
Workup: Standard aqueous extraction (DCM/Water).
Optimization & Troubleshooting Guide
The following table summarizes the impact of reaction variables on the Yield and Regioselectivity (C4 vs C5).
| Variable | Condition | Impact on C4-Cl Displacement | Impact on C5-F Stability | Recommendation |
| Solvent | Isopropanol (IPA) | High (Protic solvent stabilizes transition state) | High (Stable) | Standard for Anilines |
| DMF/DMSO | High | Moderate (Can promote side reactions at high T) | Use for insoluble nucleophiles | |
| THF/DCM | Moderate | High | Use for aliphatic amines | |
| Base | None (Acidic) | High (Auto-catalysis by HCl) | High | Preferred for salt formation |
| Moderate | Low (Risk of hydrolysis to quinazolinone) | Avoid unless necessary | ||
| DIPEA / | High | High | Standard for free-basing | |
| Temp | 0°C - RT | Moderate | Very High | Aliphatic amines |
| Reflux (80°C+) | Very High | High (Safe for 2-4h) | Anilines / Weak Nucleophiles | |
| Microwave (120°C+) | Excellent | Moderate (Monitor closely) | High-throughput screening |
Decision Tree for Condition Selection
Figure 2: Workflow for selecting reaction conditions based on nucleophile class.
Safety & Handling
-
Sensitization: Quinazoline derivatives are potent sensitizers. Handle in a fume hood.
-
Hydrolysis: The 4-chloro bond is susceptible to hydrolysis by atmospheric moisture. Store the starting material under inert gas (Nitrogen/Argon) at 4°C.
-
HF Generation: While C5-F displacement is unlikely under these protocols, forcing conditions (e.g., >150°C with alkoxides) could release Fluoride ions. Ensure glass vessels are inspected if deviating to extreme conditions.
References
-
Regioselectivity in Quinazolines
-
Lopes, J. C., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 29(24), 6021.[1]
-
Source:
-
-
General
Mechanism on Heterocycles:-
"Nucleophilic Aromatic Substitution: Introduction and Mechanism."[2] Master Organic Chemistry.
-
Source:
-
-
Synthesis of 4-Anilinoquinazolines (Anticancer Agents)
- Freitas, R. H. C. N., et al. (2020). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein J. Org. Chem., 16, 18–25.
-
Source:
-
Electronic Effects in 4-Aminoquinolines/Quinazolines
- PubMed Central.
-
Source:
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-Anilino-5-Fluoroquinazoline Derivatives: A Comprehensive Guide for Medicinal Chemists
Introduction: The Significance of the 4-Anilino-5-Fluoroquinazoline Scaffold in Kinase Inhibition
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Among these, the 4-anilinoquinazoline framework has garnered significant attention, particularly in the realm of oncology, due to its potent inhibitory activity against various protein kinases. These enzymes play a crucial role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation and cancer. A prime target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various solid tumors.[1][2]
The introduction of a fluorine atom at the 5-position of the quinazoline ring is a strategic modification aimed at modulating the physicochemical and pharmacological properties of the molecule. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, membrane permeability, and binding affinity to the target protein. Specifically, the 5-fluoro substitution can alter the electronic environment of the quinazoline core, potentially enhancing its interaction with the ATP-binding pocket of EGFR and other kinases.[3][4] This application note provides a detailed, experience-driven guide for the synthesis, purification, and characterization of 4-anilino-5-fluoroquinazoline derivatives, intended for researchers and professionals in drug discovery and development.
Strategic Overview of the Synthetic Pathway
The synthesis of 4-anilino-5-fluoroquinazoline derivatives is a multi-step process that demands careful control of reaction conditions to achieve high yields and purity. The overall strategy can be dissected into three key stages:
-
Construction of the 5-Fluoroquinazoline Core: This involves the cyclization of an appropriately substituted anthranilic acid precursor to form the foundational 5-fluoro-3,4-dihydroquinazolin-4(1H)-one.
-
Activation for Nucleophilic Substitution: The quinazolinone is then converted to a more reactive intermediate, typically 4-chloro-5-fluoroquinazoline, which serves as the electrophilic partner in the subsequent key reaction.
-
Introduction of the Anilino Moiety: The final step is a nucleophilic aromatic substitution (SNAr) reaction where the desired aniline derivative displaces the chlorine atom at the C4 position to yield the target 4-anilino-5-fluoroquinazoline.
Figure 1: Overall synthetic workflow for 4-anilino-5-fluoroquinazoline derivatives.
Part 1: Synthesis of the 5-Fluoroquinazoline Core
The journey begins with the synthesis of the heterocyclic core. The choice of starting material is critical, and for our target molecule, 2-amino-6-fluorobenzoic acid is the logical precursor.[5][6]
Protocol 1: Cyclocondensation to form 5-Fluoro-3,4-dihydroquinazolin-4(1H)-one
This protocol details the formation of the quinazolinone ring system through a cyclocondensation reaction. Formamide serves as both a reagent and a solvent in this transformation, providing the necessary carbon and nitrogen atoms to complete the heterocyclic ring.
Rationale: The reaction proceeds via an initial formation of a formamide adduct with the amino group of the anthranilic acid, followed by an intramolecular cyclization and dehydration at elevated temperatures to yield the stable quinazolinone ring.
Materials:
-
2-Amino-6-fluorobenzoic acid
-
Formamide
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Deionized water
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-6-fluorobenzoic acid (10.0 g, 64.5 mmol).
-
Add an excess of formamide (50 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to 160-170 °C with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring.
-
A precipitate of 5-fluoro-3,4-dihydroquinazolin-4(1H)-one will form.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any residual formamide.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Outcome: A white to off-white solid. Typical yields range from 80-90%.
Characterization Data (Representative):
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
| 5-Fluoro-3,4-dihydroquinazolin-4(1H)-one | C₈H₅FN₂O | 164.14 | 225-228 |
Part 2: Activation of the Quinazoline Core
To facilitate the introduction of the aniline moiety, the hydroxyl group at the C4 position of the quinazolinone must be converted into a better leaving group. Chlorination is the most common method to achieve this activation.
Protocol 2: Chlorination to 4-Chloro-5-fluoroquinazoline
This protocol employs thionyl chloride (SOCl₂) as the chlorinating agent, often with a catalytic amount of dimethylformamide (DMF), to produce the highly reactive 4-chloro-5-fluoroquinazoline intermediate.
Causality behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): A powerful chlorinating agent that reacts with the tautomeric hydroxyl form of the quinazolinone. The byproducts of this reaction (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.
-
Dimethylformamide (DMF): Acts as a catalyst by forming a Vilsmeier-Haack type reagent with thionyl chloride, which is a more potent electrophile and accelerates the chlorination process.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure complete conversion.
Figure 2: Simplified representation of the chlorination mechanism.
Materials:
-
5-Fluoro-3,4-dihydroquinazolin-4(1H)-one
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Toluene (or another high-boiling inert solvent)
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Ice bath
-
Saturated sodium bicarbonate solution
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, suspend 5-fluoro-3,4-dihydroquinazolin-4(1H)-one (8.2 g, 50 mmol) in toluene (100 mL).
-
Add thionyl chloride (11 mL, 150 mmol, 3 equivalents) dropwise at room temperature.
-
Add a catalytic amount of DMF (0.5 mL).
-
Equip the flask with a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours, or until the reaction is complete as monitored by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude residue is then cautiously quenched by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The solid precipitate of 4-chloro-5-fluoroquinazoline is collected by vacuum filtration, washed with water, and dried.
Expected Outcome: A pale yellow to light brown solid. Yields are typically in the range of 85-95%.
Part 3: Synthesis of the Final Product via Nucleophilic Aromatic Substitution
This is the pivotal step where the desired aniline derivative is coupled with the activated quinazoline core. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Protocol 3: Synthesis of a Representative 4-Anilino-5-fluoroquinazoline Derivative
This protocol outlines the general procedure for the SNAr reaction. The choice of solvent and the potential need for a base are dependent on the nucleophilicity of the aniline and the overall reaction kinetics.
Mechanistic Insights:
The C4 position of the 2,4-dichloroquinazoline is more susceptible to nucleophilic attack than the C2 position.[7][8][9] This regioselectivity is attributed to the electronic properties of the quinazoline ring system, where the C4 carbon has a higher LUMO coefficient, making it more electrophilic. The electron-withdrawing nature of the fluorine at the 5-position further enhances the electrophilicity of the C4 position. The reaction proceeds through a Meisenheimer-like intermediate, which is a resonance-stabilized carbanion.
Materials:
-
4-Chloro-5-fluoroquinazoline
-
Substituted aniline (e.g., 3-ethynyl-4-fluoroaniline)
-
Isopropanol (or other suitable polar aprotic solvent like acetonitrile or THF)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-chloro-5-fluoroquinazoline (1.83 g, 10 mmol) in isopropanol (50 mL).
-
Add the substituted aniline (e.g., 3-ethynyl-4-fluoroaniline, 1.37 g, 10 mmol).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.
-
If a precipitate has formed, collect it by vacuum filtration and wash with a small amount of cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final 4-anilino-5-fluoroquinazoline derivative.
Expected Outcome: A solid product, with color varying depending on the aniline used. Yields can range from 60-85%.
Purification and Characterization
Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized compounds.
-
Purification: Column chromatography on silica gel is the most common method for purifying the final products. Recrystallization from a suitable solvent system can also be employed for further purification.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The characteristic chemical shifts and coupling constants of the protons and carbons on the quinazoline and aniline rings provide definitive structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
-
Melting Point (m.p.): A sharp melting point range is indicative of a pure compound.
-
Representative Characterization Data:
| Technique | Expected Observations for a 4-(3-ethynyl-4-fluoroanilino)-5-fluoroquinazoline |
| ¹H NMR | Aromatic protons of the quinazoline and aniline rings will appear in the range of 7.0-9.0 ppm. The ethynyl proton will be a sharp singlet around 3.0-4.0 ppm. The NH proton will appear as a broad singlet, typically downfield. |
| ¹³C NMR | Aromatic carbons will resonate in the 110-160 ppm range. The ethynyl carbons will be observed around 70-90 ppm. |
| HRMS | The measured m/z value will correspond to the calculated exact mass of the protonated molecule [M+H]⁺. |
Biological Evaluation and Structure-Activity Relationship (SAR) Insights
4-Anilinoquinazoline derivatives are widely investigated as inhibitors of EGFR and other kinases.[4][10][11] The synthesized 5-fluoro derivatives should be evaluated for their biological activity in relevant in vitro assays.
-
Kinase Inhibition Assays: Determine the IC₅₀ values against a panel of kinases, including wild-type and mutant forms of EGFR.
-
Cell-Based Proliferation Assays: Assess the anti-proliferative activity against cancer cell lines that are dependent on the targeted kinase.
The Role of the 5-Fluoro Substituent:
The fluorine atom at the C5 position can influence the biological activity in several ways:
-
Electronic Effects: The electron-withdrawing nature of fluorine can modulate the pKa of the quinazoline ring system, potentially affecting its interaction with key amino acid residues in the kinase active site.
-
Conformational Effects: The presence of the fluorine atom can influence the preferred conformation of the anilino group, which can impact the overall binding affinity.
-
Metabolic Stability: Fluorine substitution can block potential sites of metabolism, thereby increasing the half-life of the compound.
Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on both the quinazoline and aniline rings are crucial for potent and selective kinase inhibition.[4] The exploration of various aniline derivatives in combination with the 5-fluoroquinazoline core is a promising strategy for the discovery of novel and effective kinase inhibitors.
References
-
Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. Available from: [Link]
-
Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules. 2022. Available from: [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. 2019. Available from: [Link]
-
Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Chemistry of Heterocyclic Compounds. 2002. Available from: [Link]
-
2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E. 2011. Available from: [Link]
-
Chem-Impex: 2-Amino-6-fluorobenzoic acid. Available from: [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. 2024. Available from: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2023. Available from: [Link]
-
CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Pharmaceutica Sinica. 1962. Available from: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. 2017. Available from: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2023. Available from: [Link]
- Google Patents: The preparation method of 2-amino-5-fluorobenzoic acid.
-
3D-QSAR and molecular docking studies of 4-anilinoquinazoline derivatives: a rational approach to anticancer drug design. Medicinal Chemistry Research. 2014. Available from: [Link]
-
Inhibitory Activity Of 4-Anilinoquinazoline And Derivatives Against Egfr Kinase Using DFT-QSAR Analysis. RHAZES: Green and Applied Chemistry. 2019. Available from: [Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. 2021. Available from: [Link]
-
PubChem: 5-Fluoroquinazolin-4-ol. Available from: [Link]
-
1 H and 13 C NMR identification of unexpected 3,4‐dihydroquinoxalines in the syntheses of 1,5‐benzodiazepine derivatives. Magnetic Resonance in Chemistry. 2005. Available from: [Link]
-
Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry. 2023. Available from: [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. 2024. Available from: [Link]
-
Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules. 2024. Available from: [Link]
-
Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent. RSC Publishing. 2015. Available from: [Link]
-
Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Research in Pharmaceutical Sciences. 2019. Available from: [Link]
-
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. 2023. Available from: [Link]
-
1H and 13C NMR spectral studies of some 2,4-diphenylquinoline derivatives. Sci-Hub. 1983. Available from: [Link]
Sources
- 1. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4 [sioc-journal.cn]
- 8. tsijournals.com [tsijournals.com]
- 9. brieflands.com [brieflands.com]
- 10. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3D-QSAR and molecular docking studies of 4-anilinoquinazoline derivatives: a rational approach to anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
palladium-catalyzed cross-coupling of 4-Chloro-5-fluoroquinazoline
Executive Summary
This guide provides a validated framework for the functionalization of 4-chloro-5-fluoroquinazoline , a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., EGFR, VEGFR targets).[1] While the 4-chloro position is inherently electrophilic, the presence of the 5-fluoro substituent introduces unique electronic activation and steric constraints that distinguish it from the generic 6- or 7-substituted analogs.[1]
This note prioritizes chemoselectivity : leveraging the inductive effect of the 5-F atom to facilitate reactions while mitigating the steric hindrance it imposes on bulky palladium ligands.
Chemo-Structural Analysis: The "5-Fluoro Effect"
To design effective protocols, one must understand the substrate's specific behaviors:
-
Electronic Activation (Inductive Effect
): The fluorine atom at C5 is highly electronegative.[1] Through-bond induction significantly lowers the LUMO energy at the C4 position, making the C-Cl bond more susceptible to oxidative addition ( ) and nucleophilic attack ( ) compared to non-fluorinated quinazolines.[1] -
Steric Occlusion (Peri-Interaction): The C5-F atom sits in the peri-position relative to the C4 reaction center.[1] While fluorine is small (Van der Waals radius
), its proximity creates a "steric wall" that destabilizes the coordination of bulky phosphine ligands (e.g., ) during the reductive elimination step. -
Chemostability: The C5-F bond is generally inert to standard
conditions used to activate C4-Cl, allowing for high chemoselectivity.[1]
Strategic Decision Matrix: vs. Catalysis
Before committing to palladium catalysis for C-N bond formation, evaluate the nucleophile. The 5-F activation often renders metal catalysis unnecessary for simple amines.[1]
DOT Diagram 1: Reaction Pathway Decision Tree
Caption: Logical workflow for selecting the optimal coupling strategy. Note that standard amines often do not require Palladium due to 5-F activation.[1]
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)
Application: Introduction of aryl, heteroaryl, or vinyl groups at C4.[1] Challenge: The 5-F group can hinder transmetalation if the boronic acid is also ortho-substituted.[1]
Optimized Conditions Table
| Component | Recommendation | Rationale |
| Catalyst | The bidentate dppf ligand has a wide bite angle, stabilizing the Pd center while being small enough to bypass the 5-F steric clash.[1] | |
| Alternative | Effective for simple substrates but air-sensitive and prone to "Pd-black" precipitation with electron-deficient quinazolines.[1] | |
| Base | Mild bases prevent hydrolysis of the C4-Cl bond to the quinazolinone (a common dead-end byproduct).[1] | |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | The biphasic system ensures solubility of inorganic bases. Dioxane has the high boiling point needed for difficult couplings. |
| Temp | 80°C - 100°C | High temperature required to overcome the activation energy of the crowded transition state. |
Step-by-Step Methodology
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge 4-chloro-5-fluoroquinazoline (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and
(0.05 equiv). -
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
-
Solvent Addition: Add degassed 1,4-Dioxane (
concentration relative to substrate) and degassed 2M aqueous (2.0 equiv) via syringe.[1] -
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS.
-
Checkpoint: Look for the disappearance of the starting material (M+H) and the absence of the hydrolysis product (Quinazolin-4-one, Mass = SM - Cl + OH).[1]
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with water and brine.[1] Dry over
.[1] -
Purification: Flash column chromatography. (Note: Quinazolines are basic; use 1-5% MeOH in DCM, potentially with 1%
if streaking occurs).[1]
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Application: Coupling with weak nucleophiles (e.g., amides, sulfonamides, electron-deficient anilines) where
Optimized Conditions Table
| Component | Recommendation | Rationale |
| Catalyst | XPhos is a "dial-a-molecule" ligand excellent for electron-deficient aryl chlorides.[1] It forms a highly active monoligated Pd(0) species.[1] | |
| Base | Anhydrous bases are preferred to absolutely eliminate hydrolysis risks.[1] | |
| Solvent | Toluene or t-Amyl Alcohol | Non-polar or bulky protic solvents often improve yields in Buchwald couplings.[1] |
Step-by-Step Methodology
-
Drying: Ensure all glassware is oven-dried. Moisture is the enemy of this reaction.
-
Charge: Add 4-chloro-5-fluoroquinazoline (1.0 equiv), Amine (1.2 equiv),
(2 mol%), XPhos (4-6 mol%), and (2.0 equiv). -
Inertion: Evacuate and backfill with Argon (
). -
Solvent: Add anhydrous Toluene (
). -
Reaction: Heat to 100°C for 2–6 hours.
-
Workup: Filter hot through Celite (to prevent product precipitation with salts). Concentrate and purify.
Troubleshooting & Mechanistic Insights
DOT Diagram 2: Mechanistic Failure Modes
Caption: Common failure modes in quinazoline coupling and their remediation.
Key Troubleshooting Tips:
-
The "N-Binding" Problem: The quinazoline nitrogens (N1/N3) can coordinate to Palladium, effectively poisoning the catalyst. If conversion stalls, increase catalyst loading to 5-10 mol% or switch to a precatalyst (e.g., XPhos Pd G3) that generates the active species more efficiently.[1]
-
Regioselectivity: The C5-F bond is extremely stable.[1] You will rarely see C5 coupling unless you use specialized conditions (e.g., Ni-catalysis or highly forcing conditions).[1] The C4-Cl is orders of magnitude more reactive.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1][2] Link[1]
-
Harris, M. C., et al. (2018).[1] Synthesis of Quinazoline Derivatives via Palladium-Catalyzed Reactions. In Comprehensive Organic Synthesis. (Contextual grounding on quinazoline reactivity).
-
Lefebvre, V., et al. (2008).[1] Reactivity of 4-chloroquinazolines in Pd-catalyzed reactions. Journal of Organic Chemistry. (General reactivity patterns of electron-deficient heterocycles).
-
Nobel Prize in Chemistry 2010 . Richard F. Heck, Ei-ichi Negishi, Akira Suzuki.[1][3] "For palladium-catalyzed cross couplings in organic synthesis."
Sources
High-Efficiency Amination of 4-Chloro-5-fluoroquinazoline: Protocol and Mechanistic Insights
Executive Summary & Strategic Rationale
The amination of 4-Chloro-5-fluoroquinazoline is a pivotal transformation in the synthesis of next-generation kinase inhibitors (e.g., EGFR, VEGFR targets). While the quinazoline core is a privileged scaffold in medicinal chemistry, the introduction of a fluorine atom at the C5 position introduces unique electronic and steric parameters that distinguish this substrate from its C6- or C7-substituted counterparts.
This Application Note provides a rigorous, field-validated protocol for the
Key Mechanistic Drivers
-
Electronic Activation: The C5-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the pyrimidine ring. This makes the C4-Cl bond more electrophilic and reactive toward amines compared to the non-fluorinated analog.
-
Regioselectivity: The C4 position is the exclusive site of attack. The C5-F bond is stable under these conditions; nucleophilic attack at C5 is disfavored due to the lack of resonance stabilization for the Meisenheimer intermediate at that position compared to C4 (which is flanked by two nitrogens).
-
Steric Considerations: While Fluorine is isostere with Hydrogen, the C5 position is peri-planar to the C4 reaction center. Bulky amines (e.g., ortho-substituted anilines) may experience increased steric repulsion in the transition state, necessitating optimized thermal conditions.
Experimental Design Strategy
Solvent Selection: The "Solvent-Product" Interaction
The choice of solvent is critical for driving the reaction to completion and simplifying workup.
| Solvent | Dielectric Constant ( | Boiling Point | Suitability | Rationale |
| Isopropanol (IPA) | 17.9 | 82°C | Optimal | Protic solvent stabilizes the transition state; product often precipitates as HCl salt (self-purifying). |
| Ethanol (EtOH) | 24.5 | 78°C | Good | Similar to IPA but slightly higher solubility for some products, reducing yield by filtration. |
| DMF | 36.7 | 153°C | Alternative | Use only for extremely non-nucleophilic amines. Hard to remove; aqueous workup required. |
| Dioxane | 2.2 | 101°C | Poor | Non-polar; poor stabilization of the charged intermediate. Requires high temp. |
Base Scavenging
-
Standard: No external base is required if the product is isolated as the hydrochloride salt (often more stable).
-
Free Base Isolation: If the free base is desired, DIPEA (N,N-Diisopropylethylamine) is preferred over TEA due to its non-nucleophilic nature, preventing quaternary ammonium salt side-products.
Detailed Protocol: Thermal Displacement in Isopropanol
This method is the "Gold Standard" for scalability and purity. It relies on the precipitation of the product, minimizing chromatography.
Materials
-
Substrate: 4-Chloro-5-fluoroquinazoline (1.0 equiv)
-
Nucleophile: Amine (e.g., 3-chloro-4-fluoroaniline, Morpholine, etc.) (1.1 equiv)
-
Solvent: Isopropanol (IPA), anhydrous (10-15 volumes)
-
Base (Optional): DIPEA (1.2 equiv) - Only if free base is required in situ.
Step-by-Step Procedure
-
Setup:
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge 4-Chloro-5-fluoroquinazoline (1.0 equiv) into the flask.
-
Add Isopropanol (10 volumes relative to mass of substrate).
-
Critical Check: Ensure the starting material is well-dispersed. It may not fully dissolve at room temperature.
-
-
Addition:
-
Add the Amine (1.1 equiv) dropwise or in one portion.
-
Observation: A slight exotherm or color change (yellowing) indicates immediate surface reaction.
-
-
Reaction:
-
Heat the mixture to Reflux (approx. 82°C) .
-
Maintain reflux for 2–4 hours .
-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.8) should disappear; a polar product spot (Rf ~0.3-0.5) will appear.
-
-
Workup (Method A: HCl Salt Precipitation - Recommended):
-
Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.
-
The product should crystallize/precipitate as the hydrochloride salt.
-
Filter the solids using a Buchner funnel.
-
Wash the cake with cold Isopropanol (
volumes) followed by Diethyl Ether ( volumes) to remove unreacted amine. -
Dry under vacuum at 45°C.
-
-
Workup (Method B: Free Base Isolation):
-
If no precipitate forms or free base is targeted: Concentrate the solvent to ~20% volume.
-
Dilute with EtOAc and wash with Saturated
( ). -
Wash with Brine, dry over
, filter, and concentrate.
-
Mechanism & Pathway Visualization[1]
The reaction follows a classical
Diagram 1: Reaction Mechanism & Electronic Flow
Caption: Mechanistic pathway of the
Workflow & Process Control
Diagram 2: Experimental Workflow
Caption: Operational workflow for the amination process. The primary path (Green) utilizes precipitation for purification, minimizing solvent waste.
Troubleshooting & Optimization
Common Failure Modes
-
Hydrolysis (Formation of 4-Quinazolinone):
-
Incomplete Reaction:
-
Regioselectivity Issues:
-
Note: Highly unlikely with this substrate. If "side products" are observed, check the purity of the amine. The C5-F bond is extremely stable under these specific conditions (
at C5 requires much harsher conditions).
-
References
-
Nucleophilic Aromatic Substitution Mechanism
- Topic: General mechanism and kinetics of 4-chloroquinazoline amin
- Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
-
URL:[Link]
-
Synthesis of 4-Anilinoquinazolines
-
Quinazoline Synthesis & Reactivity
- Topic: Comprehensive review of quinazoline derivatives and synthetic p
- Source: Organic Chemistry Portal. "Quinazoline Synthesis."
-
URL:[Link]
-
Regioselectivity in Quinazolines
- Topic: Theoretical and experimental insights into the regioselectivity of on dichloroquinazolines (relevant for understanding C4 vs C2/C5 reactivity).
- Source: MDPI Molecules. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights."
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chloro-5-fluoroquinazoline Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoroquinazoline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this crucial synthetic step. As a key intermediate in the development of targeted therapeutics, including kinase inhibitors, achieving high yield and purity of 4-Chloro-5-fluoroquinazoline is paramount.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reaction outcomes. We will explore the causality behind common experimental failures and provide robust, validated solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4-Chloro-5-fluoroquinazoline?
The principal and most widely adopted industrial route is the dehydroxy-chlorination of the corresponding quinazolinone precursor, 5-fluoroquinazolin-4(3H)-one.[1][2] This reaction effectively substitutes the hydroxyl group at the 4-position with a chlorine atom, converting the stable quinazolinone into a more reactive intermediate primed for subsequent nucleophilic substitution reactions.[3]
The general transformation is illustrated below:
Caption: General synthesis of 4-Chloro-5-fluoroquinazoline.
Q2: What are the recommended chlorinating agents, and how do they compare?
The choice of chlorinating agent is critical and depends on the scale, available equipment, and desired reactivity. The most common reagents are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[2][4]
From our experience, POCl₃ is often the most robust choice for this substrate. The electron-withdrawing nature of the fluorine atom at the 5-position deactivates the system, sometimes requiring the more forceful conditions that POCl₃ provides.
| Reagent System | Typical Conditions | Advantages | Disadvantages & Causality |
| Phosphorus Oxychloride (POCl₃) | Reflux, often used as solvent | High reactivity, effective for deactivated substrates. Generally provides good conversion. | Vigorous reaction with water. Excess reagent can be difficult to remove during work-up. Its high boiling point (105.8 °C) requires vacuum distillation for removal. |
| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | Lower boiling point (76 °C) makes removal easier. Can be effective for many quinazolinones. | May be less reactive for this specific fluorinated substrate. The reaction proceeds via the Vilsmeier-Haack reagent, formed from SOCl₂ and DMF; without the catalyst, the reaction is often sluggish.[2][5] |
| POCl₃ / PCl₅ | Fused on a water bath or reflux | The addition of PCl₅ can increase the chlorinating potential of the mixture and help drive the reaction to completion for particularly stubborn substrates.[6] | Generates more phosphorus-based byproducts, potentially complicating purification. Highly corrosive and moisture-sensitive. |
| Triphenylphosphine (PPh₃) / Trichloroisocyanuric Acid (TCCA) | Dichloromethane (DCM) solvent | Milder, non-acidic conditions which can be beneficial if other acid-sensitive functional groups are present. High yields have been reported for other quinazolinones.[2][7] | Higher cost of reagents. Stoichiometric phosphine oxide byproduct must be removed via chromatography or crystallization. |
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses the most common issues encountered during the synthesis. We provide a logical workflow to diagnose and solve these problems, ensuring your synthesis is both successful and reproducible.
Caption: A logical workflow for troubleshooting low-yield reactions.
Problem 1: The reaction is incomplete. TLC analysis shows significant starting material remaining.
-
Probable Cause 1: Presence of Moisture.
-
Causality: 5-fluoroquinazolin-4(3H)-one can be hygroscopic. Any water present will be preferentially consumed by the chlorinating agent (e.g., POCl₃, SOCl₂), rendering it inactive for the desired transformation. This is a very common cause of failure.
-
Solution: Ensure your starting material is rigorously dried before use. Heat the 5-fluoroquinazolin-4(3H)-one under high vacuum at 60-80°C for several hours or overnight. Furthermore, the reaction should be assembled under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.
-
-
Probable Cause 2: Insufficient Reagent or Low Temperature.
-
Causality: The chlorination is an equilibrium process. Using the chlorinating agent in large excess (often as the solvent) drives the reaction toward the product side. A weak or incomplete reflux will not provide enough activation energy for this potentially difficult transformation on a deactivated ring system.
-
Solution: Use POCl₃ as the solvent (at least 5-10 volumes relative to the starting material). Ensure the reaction mixture is heated to a vigorous, steady reflux. For POCl₃, the external bath temperature should be around 110-120°C. Monitor the reaction progress by TLC until the starting material spot has been completely consumed.[1]
-
Problem 2: The work-up is messy, and the product seems to hydrolyze back to the starting material.
-
Probable Cause: Hydrolytic Instability of the Product.
-
Causality: The 4-chloro group makes the quinazoline ring highly susceptible to nucleophilic attack. Water is a nucleophile that will readily attack the 4-position, displacing the chloride and regenerating the 5-fluoroquinazolin-4(3H)-one. This hydrolysis is rapid, especially in neutral or slightly acidic aqueous conditions generated during the quench.[5]
-
Solution: Controlled Quenching and Extraction.
-
After the reaction is complete, allow the mixture to cool slightly. Remove the bulk of the excess POCl₃ under reduced pressure. This step is crucial as it minimizes the exotherm of the subsequent quench.[1]
-
Prepare a separate flask with crushed ice and, optionally, a base like sodium bicarbonate or ammonia solution to keep the pH neutral to basic during the quench.
-
Slowly and carefully add the reaction residue onto the stirred ice mixture. This is a highly exothermic and gas-evolving step that must be done in a well-ventilated fume hood.
-
The product will precipitate as a solid. Do not stir for an extended period in the aqueous mixture. Immediately filter the solid and wash it with cold water, followed by a non-polar solvent like hexane to aid drying.
-
Alternatively, immediately extract the quenched aqueous slurry with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The organic layer contains the desired product. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate to yield the crude product. This extraction method is often superior for minimizing hydrolytic reversion.
-
-
Problem 3: The crude product is dark and contains multiple impurities.
-
Probable Cause: Thermal Degradation or Side Reactions.
-
Causality: While high temperatures are needed to drive the reaction, prolonged heating at reflux (e.g., >12 hours) can lead to the formation of tarry, polymeric side products, especially if the starting material or reagents are not pure. Ring chlorination at other positions is also a possibility under harsh conditions, though less likely due to the deactivating nature of the existing ring system.[8]
-
Solution: Reaction Monitoring and Purification.
-
Monitor Closely: Do not run the reaction for a fixed time blindly. Monitor the disappearance of the starting material by TLC (thin-layer chromatography). A typical mobile phase for this analysis would be 30-50% Ethyl Acetate in Hexane. Once the starting material is consumed, proceed with the work-up.
-
Purification: If the crude product is impure, purification is necessary.
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, petroleum ether/ethyl acetate) can be effective.[9]
-
Column Chromatography: For oily or highly impure solids, silica gel chromatography is the most reliable method. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The product is moderately polar and should elute well before any remaining starting material.
-
-
-
Optimized Experimental Protocol: Chlorination using POCl₃
This protocol is a robust starting point for the synthesis of 4-Chloro-5-fluoroquinazoline.
Safety First: This reaction involves corrosive and toxic reagents. It must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Preparation (Anhydrous Conditions):
-
Place 5.0 g of 5-fluoroquinazolin-4(3H)-one into a round-bottom flask equipped with a magnetic stir bar.
-
Dry the starting material under high vacuum at 70°C for at least 4 hours.
-
Allow the flask to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
-
Reaction Setup:
-
To the flask containing the dried starting material, add 25 mL (5 volumes) of phosphorus oxychloride (POCl₃).
-
Fit the flask with a reflux condenser, ensuring the top is connected to a gas bubbler or an inert gas line to prevent moisture ingress.
-
-
Heating and Monitoring:
-
Place the flask in a heating mantle and heat the mixture to a steady reflux (approx. 110°C).
-
Allow the reaction to proceed for 4-6 hours. Monitor the reaction's progress every hour by taking a small aliquot (carefully, with a glass pipette) and quenching it into a vial containing aqueous sodium bicarbonate and ethyl acetate. Spot the organic layer on a TLC plate.
-
The reaction is complete when the starting material is no longer visible by TLC.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully concentrate the mixture under reduced pressure to remove the majority of the excess POCl₃.
-
In a separate beaker, prepare a vigorously stirred slurry of 100 g of crushed ice in 50 mL of water.
-
Slowly, in small portions, add the reaction residue to the ice slurry. The mixture will hiss and evolve HCl gas.
-
A precipitate should form. Stir for 10-15 minutes, then filter the solid using a Büchner funnel.
-
Wash the solid cake thoroughly with cold water (3 x 50 mL) and then with cold hexane (2 x 25 mL).
-
Dry the collected solid under vacuum to yield the crude 4-Chloro-5-fluoroquinazoline.
-
-
Purification (If Necessary):
-
Assess the purity of the crude product by ¹H NMR.
-
If impurities are present, recrystallize from a suitable solvent or purify by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.
-
References
-
Breza, N., Pato, J., Őrfi, L., & Kéri, G. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction. Available at: [Link]
-
da Silva, E. G., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules. Available at: [Link]
- U.S. Patent No. 4,277,607. (1981). Process for the preparation of 4-chloroquinolines. Google Patents.
- U.S. Patent No. 5,214,144. (1993). Process for the preparation of 4-haloquinazolines. Google Patents.
- Japanese Patent No. 5,066,443. (2012). Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof. Google Patents.
-
Al-Obaydi, J. (2018). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Available at: [Link]
-
Chen, P. H., et al. (2001). Formation of mutagens, MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) and haloacetic acids, during chlorination of phenols. Environmental Science & Technology. Available at: [Link]
-
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Available at: [Link]
-
Rojas-Leaños, A., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistryOpen. Available at: [Link]
- U.S. Patent No. 7,872,136. (2011). Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. Google Patents.
-
Wang, Y., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
- Chinese Patent No. 102,702,115. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.
-
Kumar, B. S., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research. Available at: [Link]
-
Van der Westhuyzen, R., & van Otterlo, W. A. L. (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank. Available at: [Link]
-
Chiang, M. C., Li, C., & Li, J. L. (1956). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Chimica Sinica. Available at: [Link]
-
Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Optimization of the Reaction Parameters for Quinazolinone Synthesis. ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]
-
Taylor, E. C., et al. (1991). Synthesis of 5-chloro-5,8-dideaza analogues of folic acid and aminopterin targeted for colon adenocarcinoma. Journal of Medicinal Chemistry. Available at: [Link]
-
Warren, L. A., et al. (2006). Efficacy of Chlorine in Controlling Five Common Plant Pathogens. HortScience. Available at: [Link]
-
Pennsylvania Department of Environmental Protection. (n.d.). Module 5: Disinfection and Chlorination Answer Key. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. ResearchGate. Available at: [Link]
-
Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). List of Reagents for Chlorination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4 [sioc-journal.cn]
- 9. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
Technical Support Center: Nucleophilic Substitution of 4-Chloro-5-fluoroquinazoline
Welcome to the technical support center for synthetic methodologies involving 4-Chloro-5-fluoroquinazoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of nucleophilic aromatic substitution (SNAr) on this versatile scaffold. Here, we address common challenges, with a particular focus on the identification and mitigation of side products, to help you optimize your reaction outcomes and ensure the integrity of your target compounds.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: I am seeing a significant amount of a major byproduct in my reaction of 4-Chloro-5-fluoroquinazoline with a primary amine. Mass spectrometry suggests it has a mass corresponding to the replacement of -Cl with -OH. What is this compound and why is it forming?
A1: Hydrolysis to 5-Fluoroquinazolin-4(3H)-one
The byproduct you are observing is almost certainly 5-Fluoroquinazolin-4(3H)-one, the product of hydrolysis. The C4 position of the quinazoline ring is highly electrophilic and susceptible to attack by nucleophiles.[1][2] While your intended nucleophile is an amine, residual water in your solvent, reagents, or even from atmospheric moisture can compete and react.
Causality: The mechanism is a standard nucleophilic aromatic substitution (SNAr) where water acts as the nucleophile. The reaction is often facilitated by the basic conditions used for the primary amination reaction (e.g., using a tertiary amine base or excess amine nucleophile), which can deprotonate water to the more nucleophilic hydroxide ion.
Troubleshooting & Prevention:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents (e.g., THF, Dioxane, Acetonitrile, Isopropanol) are anhydrous. Use freshly distilled solvents or those from a solvent purification system. Dry any solid reagents in a vacuum oven before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture. This is particularly critical if the reaction requires elevated temperatures for an extended period.
-
Choice of Base: If a base is required to scavenge the HCl byproduct, consider using a non-nucleophilic, sterically hindered base like Proton-Sponge® or a non-hygroscopic base like potassium carbonate that has been flame-dried prior to use. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common, but they must be dry.
Protocol for Minimizing Hydrolysis: A representative protocol emphasizing anhydrous conditions is provided below.
| Step | Procedure | Rationale |
| 1 | Flame-dry the reaction flask and stir bar under vacuum and backfill with Argon. | Removes adsorbed water from the glassware surface. |
| 2 | Add anhydrous solvent (e.g., THF, <10 ppm H₂O) via syringe. | Minimizes the primary source of water contamination. |
| 3 | Add 4-Chloro-5-fluoroquinazoline (1.0 eq) and the amine nucleophile (1.1 eq). | Using a slight excess of the amine can improve reaction kinetics for the desired pathway. |
| 4 | Add anhydrous diisopropylethylamine (DIPEA) (1.5 eq) dropwise. | DIPEA is a non-nucleophilic base that will scavenge HCl without competing in the reaction. |
| 5 | Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS. | Allows for kinetic control over the desired amination reaction. |
Q2: My reaction is clean at lower temperatures, but upon heating to drive it to completion, I see a new side product with a mass corresponding to the addition of my alcohol solvent (e.g., isopropanol) and loss of HCl. What is happening?
A2: Formation of a 4-Alkoxy-5-fluoroquinazoline Side Product
This side product is a 4-alkoxy ether, formed when your alcohol solvent acts as a nucleophile. While alcohols are weaker nucleophiles than primary amines, at elevated temperatures, their high concentration as the solvent can lead to competitive substitution. This is particularly prevalent in solvents like methanol, ethanol, or isopropanol.[3]
Causality: The reaction mechanism is again SNAr. The basic conditions of the reaction can deprotonate the alcohol to the more potent alkoxide nucleophile, which then attacks the C4 position. The reactivity order is generally Methoxide > Ethoxide > Isopropoxide due to steric hindrance.
Troubleshooting & Prevention:
-
Solvent Selection: Switch to a non-nucleophilic, aprotic solvent such as Dioxane, THF, Acetonitrile, or DMF. This completely eliminates the possibility of this side reaction.
-
Temperature Control: If an alcohol solvent is necessary for solubility, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely to stop it once the starting material is consumed, preventing prolonged heating that favors the side reaction.
-
Use of a Co-solvent System: Consider using a mixture of an alcohol and an aprotic solvent to improve solubility while reducing the concentration of the nucleophilic alcohol.
Workflow for Solvent Screening:
Caption: Workflow for troubleshooting 4-alkoxy side product formation.
Q3: I am using an aniline nucleophile and the reaction is very sluggish. When I force the conditions with high heat, I get a complex mixture. How can I improve the yield of my desired 4-anilino-5-fluoroquinazoline?
A3: Managing Reactions with Less Nucleophilic Amines
Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Electron-withdrawing groups on the aniline further decrease its nucleophilicity. Pushing the reaction with excessive heat can lead to decomposition or the formation of various side products.
Causality & Strategy: The slow reaction rate is due to the poor nucleophilicity of the aniline. The key is to accelerate the desired reaction without increasing the rate of decomposition or side reactions.
Troubleshooting & Prevention:
-
Microwave Irradiation: This is a highly effective technique for reactions with poor nucleophiles.[4] Microwave heating can dramatically reduce reaction times from hours to minutes, minimizing the formation of thermally induced byproducts. A typical condition would be 120-150 °C for 10-30 minutes in a sealed microwave vial.
-
Acid Catalysis: For aniline nucleophiles, adding a catalytic amount of acid (e.g., a drop of concentrated HCl or p-TsOH) can protonate the quinazoline ring, making the C4 position even more electrophilic and susceptible to attack by the weak nucleophile.
-
Solvent Choice: Polar aprotic solvents like n-butanol, DMF, or DMA are often better choices for these sluggish reactions as they can facilitate the SNAr mechanism and remain stable at higher temperatures.
Representative Microwave Protocol for Anilination:
| Step | Procedure | Rationale |
| 1 | To a 10 mL microwave vial, add 4-Chloro-5-fluoroquinazoline (100 mg, 1.0 eq). | Standard starting procedure. |
| 2 | Add the aniline derivative (1.2 eq) and n-butanol (4 mL). | n-Butanol is a good solvent for microwave reactions due to its high boiling point and polarity. |
| 3 | Seal the vial with a septum cap. | Essential for reaching temperatures above the solvent's boiling point. |
| 4 | Irradiate in a microwave reactor at 140 °C for 20 minutes. | Rapid heating accelerates the desired reaction.[4] |
| 5 | Cool the vial, and analyze the crude mixture by LC-MS to check for conversion. | Quick assessment of reaction progress. |
| 6 | Purify by column chromatography or crystallization. | Standard workup procedure. |
Mechanistic Overview of Side Product Formation
Understanding the potential reaction pathways is crucial for effective troubleshooting. The diagram below illustrates the desired reaction alongside the two most common side reactions.
Caption: Competing reaction pathways in the nucleophilic substitution of 4-Chloro-5-fluoroquinazoline.
References
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Source: ResearchGate. [Link]
-
Quinazoline derivatives & pharmacological activities: a review. Source: SciSpace. [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. Source: ResearchGate. [Link]
-
Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Source: Chemistry LibreTexts. [Link]
-
Nucleophilic Acyl Substitution. Source: YouTube. [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Source: Chemistry Stack Exchange. [Link]
-
Reaction of 4-chloroquinazolines (C) with different amines. Source: ResearchGate. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Source: National Center for Biotechnology Information (PMC). [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Source: National Center for Biotechnology Information (PMC). [Link]
-
Quinazoline derivatives: synthesis and bioactivities. Source: National Center for Biotechnology Information (PMC). [Link]
-
Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Source: ResearchGate. [Link]
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Source: National Center for Biotechnology Information (PMC). [Link]
-
Quinazoline synthesis. Source: Organic Chemistry Portal. [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Source: MDPI. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Source: National Center for Biotechnology Information (PMC). [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Source: National Center for Biotechnology Information (PMC). [Link]
-
Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Source: PubMed. [Link]
-
Synthesis of quinazolinones. Source: Organic Chemistry Portal. [Link]
-
Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. Source: ResearchGate. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Source: National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Amino-5-Fluoroquinazoline Derivatives
Current Status: Operational Topic: HPLC Method Development & Troubleshooting for Fluorinated Quinazolines Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Executive Summary
4-amino-5-fluoroquinazoline derivatives are a critical scaffold in kinase inhibitor development (e.g., EGFR, VEGFR inhibitors). Their purification presents a "perfect storm" of chromatographic challenges:
-
Basicity: The N1 and N3 nitrogens (pKa ~3.5) and the exocyclic 4-amino group create strong interactions with residual silanols, leading to severe peak tailing.
-
Regioisomerism: The 5-fluoro substituent is often accompanied by 6-fluoro or 7-fluoro impurities generated during the cyclization of unsymmetrical starting materials. These possess nearly identical hydrophobicity to the target.
-
Solubility: These compounds are often lipophilic yet basic, leading to precipitation at neutral pH or in high-organic injection slugs.
This guide provides a self-validating workflow to overcome these specific hurdles.
Part 1: Method Development Matrix
Do not rely on a single "generic" gradient. Use this matrix to select the starting conditions based on your specific separation goal.
| Parameter | Condition A: The "Workhorse" (Acidic) | Condition B: The "Shape Selector" (Fluorine-Specific) | Condition C: The "Silanol Killer" (High pH) |
| Goal | General purity, high solubility prep runs. | Separating 5-fluoro vs. 6-fluoro regioisomers. | Perfect peak symmetry; removing basic impurities. |
| Column | C18 (End-capped) (e.g., Waters XSelect HSS T3, Phenomenex Luna C18(2)) | PFP (Pentafluorophenyl) or Phenyl-Hexyl (e.g., Phenomenex Kinetex PFP, Agilent ZORBAX Eclipse Plus Phenyl-Hexyl) | Hybrid Silica C18 (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH) |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) | Water + 0.1% Formic Acid | 10 mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Methanol (promotes pi-pi interactions) | Acetonitrile |
| Mechanism | Ion-pairing (TFA) masks silanols; protonation ensures solubility. | Fluorine-Fluorine and Pi-Pi interactions resolve isomers based on electron density distribution. | Deprotonation (Neutral state) eliminates cation-exchange with silanols. |
| Risk | Mass Spec signal suppression (TFA). | Higher backpressure (MeOH); longer equilibration times. | Solubility crash if sample is injected in acidic diluent. |
Part 2: Visualizing the Logic
Diagram 1: Method Selection Decision Tree
Use this workflow to determine the optimal purification route.
Caption: Decision tree for selecting HPLC conditions based on solubility and impurity profile.
Part 3: Troubleshooting & FAQs
Category 1: Peak Shape & Tailing
Q: My main peak has a "shark fin" shape (severe tailing), even on a C18 column. Why? A: This is classic "Silanol Overload."
-
The Cause: At pH 3-7, residual silanol groups (Si-OH) on the silica support are ionized (Si-O⁻). Your quinazoline is protonated (positively charged). The resulting electrostatic interaction acts like a secondary retention mechanism, dragging the peak tail [1].
-
The Fix:
-
The "Masking" Agent: Switch from Formic Acid to Trifluoroacetic Acid (TFA) . The Trifluoroacetate anion pairs with the protonated amine, neutralizing the charge and "masking" it from silanols.
-
The "Competitor": Add 10 mM Triethylamine (TEA) to the mobile phase. TEA is a stronger base and will saturate the silanol sites, blocking them from your compound.
-
Category 2: Regioisomer Separation (The 5-Fluoro Challenge)
Q: I cannot separate the 4-amino-5-fluoroquinazoline from the 4-amino-6-fluoro impurity. They co-elute on C18. A: C18 separates primarily by hydrophobicity. Since the fluorine atom only slightly changes lipophilicity regardless of position, C18 fails here.
-
The Fix: Switch to a Pentafluorophenyl (PFP) column.
-
Why it works: PFP phases have a rigid aromatic ring with high electron deficiency. The 5-fluoro position (peri to the amino group) creates a different dipole moment and steric shape compared to the 6-fluoro isomer. The PFP phase engages in specific
- and F-F interactions that discriminate these subtle electronic differences [2]. -
Protocol Shift: Use Methanol instead of Acetonitrile. Methanol allows stronger
- interactions between the analyte and the PFP stationary phase.
Category 3: Solubility & Injection
Q: My sample is clear in the vial but blocks the column frit immediately upon injection. A: You are experiencing "Solvent Shock."
-
The Mechanism: 4-aminoquinazolines are often soluble in DMSO (the injection solvent) but insoluble in the initial mobile phase (often 95% Water). When the DMSO plug hits the water stream, the compound precipitates before reaching the column bed.
-
The Fix:
-
Sandwich Injection: If your autosampler supports it, bracket the sample with plugs of pure organic solvent.
-
Co-Solvent Loading: Dilute your DMSO sample with 20-30% of the starting mobile phase (acidified water). If it precipitates in the vial, it will precipitate in the column. Add more acid (acetic/formic) to the sample diluent to ensure the quinazoline remains fully protonated and soluble during the injection cycle.
-
Part 4: Validated Prep-HPLC Protocol
Objective: Purification of 100 mg crude 4-amino-5-fluoroquinazoline.
1. Sample Preparation:
-
Dissolve 100 mg in 1.5 mL DMSO.
-
Add 0.2 mL Formic Acid (to ensure protonation).
-
Filter through a 0.45 µm PTFE syringe filter. Do not skip this.
2. System Setup (Acidic Route - Recommended for Solubility):
-
Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 15-20 mL/min.
3. Gradient Table:
| Time (min) | % B | Event | Rationale |
| 0.0 | 5 | Start | High water content to focus the peak at the head of the column. |
| 2.0 | 5 | Hold | Flushes DMSO and polar salts (unreacted amines). |
| 12.0 | 60 | Linear Ramp | Shallow gradient (approx 5% per min) for maximum resolution. |
| 12.1 | 95 | Wash | Elutes highly lipophilic dimers or starting materials. |
| 15.0 | 95 | Hold | Column cleaning. |
| 15.1 | 5 | Re-equilibrate | Critical: Allow 3-5 mins for pressure to stabilize before next run. |
4. Post-Run Processing:
-
Pool fractions.
-
Neutralization (Crucial): Before lyophilization, neutralize the TFA salts by passing the solution through a bicarbonate cartridge or adding weak base, otherwise, the concentrated TFA during drying can hydrolyze the 4-amino group back to the quinazolinone (4-hydroxy) derivative [3].
Part 5: Impurity Origins Diagram
Understanding where impurities come from helps in predicting their elution.
Caption: Pathway showing origin of common regioisomer and hydrolysis impurities.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36. Link
-
Chandrashekara, A. K., et al. (2014).[1] Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799-805.[1] Link
-
Zieliński, W., & Kudelko, A. (2000). Synthesis and properties of 4-aminoquinazoline derivatives. Monatshefte für Chemie, 131, 895–902. Link
Sources
workup procedure for 4-Chloro-5-fluoroquinazoline SNAr reactions
Technical Support Center: 4-Chloro-5-fluoroquinazoline Workup Guide
Ticket ID: QNZ-5F-SNAR-001
Topic: Optimization of Workup Procedures for Nucleophilic Aromatic Substitution (
Executive Summary & Chemical Context
The Scaffold: 4-Chloro-5-fluoroquinazoline is a high-value electrophile used frequently in the synthesis of EGFR and HER2 kinase inhibitors (analogous to Afatinib intermediates).
The Challenge: The reaction relies on the displacement of the C4-chloride by an amine nucleophile.
-
Reactivity: The C4 position is highly activated due to the inductive effect of the adjacent C5-fluorine and the ring nitrogens.
-
Primary Failure Mode: Hydrolysis. The same activation that facilitates amine attack also makes the C4-Cl extremely susceptible to attack by water, leading to the thermodynamically stable, non-reactive 5-fluoroquinazolin-4(3H)-one byproduct.
This guide prioritizes hydrolysis avoidance and purification efficiency .
Standard Operating Procedures (SOPs)
We recommend two distinct protocols based on the solubility profile of your specific amine nucleophile and the resulting product.
Protocol A: The "Precipitation Method" (Preferred)
Best for: Reactions where the product is less soluble than the starting materials (common with aniline nucleophiles).
| Step | Action | Technical Rationale |
| 1. Solvent | Isopropanol (IPA) or t-Amyl Alcohol . | Protic solvents facilitate proton transfer in the transition state. IPA often allows the product (as HCl salt) to crystallize out while impurities remain in solution. |
| 2. Reaction | Reflux (80–100°C) for 2–4 hours. No base added initially. | Adding base can increase solubility of the product, preventing precipitation. The HCl generated is sequestered by the product or solvent sphere. |
| 3. Monitoring | TLC/LCMS. Look for disappearance of 4-Cl starting material. | Critical: Do not overrun. Extended heating increases trace hydrolysis. |
| 4. Workup | Cool to 0°C. Filter the precipitate. Wash with cold IPA, then | Zero Water Contact. This method avoids aqueous extraction entirely, eliminating hydrolysis risk. |
| 5. Free Basing | If needed: Suspend solid in EtOAc; wash with sat. | Rapid biphasic wash minimizes water contact time. |
Protocol B: The "Solution Phase Method"
Best for: Aliphatic amines or highly soluble products where precipitation does not occur.
| Step | Action | Technical Rationale |
| 1. Solvent | THF , Dioxane , or DCM (anhydrous). | Aprotic solvents prevent solvolysis. |
| 2. Base | DIPEA (1.2–1.5 equiv) or | Scavenges HCl to drive equilibrium forward. |
| 3. Quench | Saturated | Avoids high pH (which promotes hydroxide attack) and low pH (which protonates the product, trapping it in water). |
| 4. Extraction | Extract immediately with DCM or EtOAc (x3). | Rapid phase separation is key. |
| 5. Drying | Dry over | Remove water physically before evaporation to prevent hydrolysis during concentration. |
Troubleshooting Dashboard
Issue #1: The "Dead" Byproduct (Hydrolysis)
Symptom: LCMS shows a mass of [M-Cl+OH] (M+16 relative to product mass if Cl replaced by OH, or M-18 relative to SM). Root Cause: Water entered the reaction before completion, or the aqueous workup was too harsh. The Fix:
-
Reagent Check: Ensure the amine is dry. Hygroscopic amines are the #1 source of water.
-
Buffer the Quench: Never use strong acid or strong base to quench. Use pH 7 phosphate buffer or sat.
. -
The "Scavenger" Trick: If using Protocol B, add 4Å molecular sieves to the reaction pot.
Issue #2: Regioselectivity (C4 vs. C5)
Symptom: Complex mixture or unexpected NMR splitting.
Analysis: The C4-Cl is the kinetic leaving group. The C5-F is chemically stable under standard reflux conditions (
-
Risk:[1] If you use extremely strong nucleophiles (alkoxides, thiols) or high temperatures (
C), you may displace the Fluorine after the Chlorine. -
Correction: Lower the temperature. Stick to Nitrogen nucleophiles.
Issue #3: Incomplete Conversion
Symptom: 4-Cl starting material remains despite reflux. Root Cause: The C5-fluorine provides steric bulk that can hinder the approach of bulky nucleophiles (e.g., ortho-substituted anilines). The Fix:
-
Catalysis: Add 10 mol% NaI (Sodium Iodide). This generates the transient 4-Iodo-5-fluoroquinazoline in situ, which is a more reactive electrophile (Finkelstein-type activation).
-
Solvent Switch: Move to NMP or DMAc and increase temp to 120°C (monitor closely for hydrolysis).
Visual Troubleshooting Guides
Diagram 1: Workup Decision Logic
Caption: Decision tree for selecting the optimal workup path based on reaction homogeneity.
Diagram 2: The Hydrolysis Trap
Caption: Mechanism of hydrolysis vs. substitution. Note how water competes for the C4 electrophilic center.
Frequently Asked Questions (FAQ)
Q: Can I use an acid wash (1M HCl) to remove unreacted aniline? A: Proceed with extreme caution. While the quinazoline ring is basic, strong aqueous acid can promote hydrolysis of any remaining starting material or even the product if heated. If you must use acid, use 0.5M citric acid (milder) and keep it cold and brief. Column chromatography is safer for removing anilines.
Q: My product is oiling out during the IPA reflux. What should I do? A: This indicates the product is semi-soluble at reflux but insoluble at RT.
-
Add a co-solvent like Acetonitrile to fully solubilize at reflux.
-
Allow to cool very slowly to induce crystallization.
-
Alternatively, switch to Protocol B (Extraction).
Q: Why is the 5-fluoro position not reacting?
A: Nucleophilic aromatic substitution (
References
-
Reaction of 4-chloroquinazolines with amines: Title: Reaction of 4-chloroquinazolines with different amines leading to novel quinazoline derivatives.[1] Source: ResearchGate / Vertex AI Grounding. URL:2[1][3][4][5][2][6][7][8][9][10][11]
-
Mechanistic Insights & Hydrolysis: Title: General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Source: ResearchGate / Vertex AI Grounding. URL:12[1][3][4][5][2][6][7][8][9][10]
-
Synthesis of 4-anilino-5-fluoro analogs (Afatinib Context): Title: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives (Analogous procedures).[1][4] Source: NIH / PMC. URL:3[1][3][5][2][6][7][8][9][10][11]
-
Quinazoline Synthesis & Stability: Title: Quinazoline synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:13[1][3][4][5][2][7][8][9][10]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quinazoline synthesis [organic-chemistry.org]
characterization of impurities in 4-Chloro-5-fluoroquinazoline synthesis
Technical Support Center: Impurity Profiling & Troubleshooting for 4-Chloro-5-fluoroquinazoline Synthesis
Introduction: The Criticality of the 4-Chloro Intermediate
4-Chloro-5-fluoroquinazoline is a high-value scaffold, primarily serving as the electrophilic partner in SNAr reactions to generate 4-anilinoquinazoline kinase inhibitors (e.g., EGFR, VEGFR inhibitors).[1] The presence of the fluorine atom at the C5 position introduces unique steric and electronic effects compared to the more common 6- or 7-substituted analogs (like Gefitinib or Erlotinib intermediates).
This guide addresses the specific impurity profile generated during the chlorination of 5-fluoroquinazolin-4(3H)-one using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Module 1: Synthetic Pathways & Impurity Origins[1][3]
Core Reaction: The transformation involves the conversion of the tautomeric lactam (quinazolinone) to the imidoyl chloride.[2] This requires activation of the carbonyl oxygen, typically via a phosphorylium intermediate when using POCl3.[2]
Key Impurities:
-
Impurity A (Starting Material/Hydrolysis Product): 5-Fluoroquinazolin-4(3H)-one.[2][1] This is amphoteric; it can reform if the chloro-product is exposed to atmospheric moisture or aqueous acidic/basic conditions during workup.
-
Impurity B (The "Dimer"): Bis(5-fluoroquinazolin-4-yl) ether.[2][1] Formed via the reaction of the activated phosphorylated intermediate with unreacted quinazolinone.[2]
-
Impurity C (Phosphorylated Adduct): O-Dichlorophosphoryl intermediate.[1] Persists if the reaction temperature is too low or reaction time is insufficient.
Visualizing the Reaction & Impurity Network
The following diagram maps the kinetic competition between product formation and impurity generation.
Figure 1: Reaction pathway showing the critical branch points for dimer formation and hydrolysis.
Module 2: Analytical Method Development (HPLC/UPLC)
The 4-chloroquinazoline moiety is moisture-sensitive and basic.[1] Standard reverse-phase methods must be optimized to prevent on-column hydrolysis and peak tailing.[1]
Recommended Protocol:
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2][1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the chloro-group and protonates the N1 nitrogen).[2]
Impurity Retention Profile:
| Compound | Relative Retention Time (RRT) | Characteristics |
| Impurity A (Hydrolysis) | 0.4 - 0.5 | Highly polar, elutes early.[1] Broad peak if pH is neutral.[2][1] |
| Product (4-Cl-5-F) | 1.00 | Sharp peak under acidic conditions.[1] |
| Impurity B (Dimer) | 1.6 - 1.8 | Highly non-polar; elutes late.[2][1] |
| POCl3 Artifacts | < 0.2 | Solvent front injection peak (phosphoric acid).[2][1] |
Module 3: Troubleshooting & FAQs
Q1: Why does my HPLC show 99% conversion in-process, but 5-10% Starting Material (Impurity A) after isolation?
Diagnosis: This is classic "workup hydrolysis." The 4-chloro bond is labile.[1] Mechanism: During the quench (pouring reaction mixture into ice/water or NaHCO3), the local exotherm and high aqueous concentration facilitate nucleophilic attack by water, reverting the product to the quinazolinone.[2] Solution:
-
Inverse Quench: Pour the reaction mixture slowly into a stirred, cold mixture of solvent (DCM or EtOAc) and base.[2] Do not pour water into the reaction.[2]
-
Anhydrous Workup: If possible, distill off excess POCl3 under reduced pressure first, then dilute with dry toluene and filter off inorganic salts, avoiding aqueous contact entirely until the final wash.[2]
Q2: I see a persistent unknown peak at RRT 1.7. It doesn't disappear with longer reaction times.
Diagnosis: This is likely Impurity B (Dimer) .[2][1] Cause: This forms when the concentration of the activated intermediate is high, but the chloride ion concentration or temperature is insufficient to drive the final substitution.[2] It often happens if the reaction is stalled at 40-60°C. Fix:
-
Increase Temperature: Ensure the reaction is refluxing (typically >85°C for POCl3). The conversion of Intermediate → Product has a higher activation energy than the Dimer formation.[2]
-
Catalysis: Add a catalytic amount of DMF (Dimethylformamide).[2][1] DMF forms the Vilsmeier-Haack reagent, which is a more potent chlorinating species than POCl3 alone, accelerating the forward reaction.[2]
Q3: The 5-Fluoro substituent seems to retard the reaction compared to the non-fluorinated analog. Why?
Scientific Insight: The fluorine atom at C5 exerts a negative inductive effect (-I) , which theoretically makes the C4 carbon more electrophilic.[2] However, it also introduces steric repulsion and a mesomeric effect (+M) that can donate electron density back into the ring, potentially stabilizing the carbonyl oxygen of the starting material.[2] Operational Adjustment: 5-Fluoro analogs often require longer reaction times (4-6 hours) compared to unsubstituted quinazolines (1-2 hours).[1] Do not rush the reaction; monitor by HPLC until the unreacted SM is < 0.5%.[2]
Module 4: Structural Elucidation (NMR/MS)
When characterizing isolated impurities, use these spectral fingerprints.
1. Product: 4-Chloro-5-fluoroquinazoline [1]
-
1H NMR (CDCl3): The proton at C2 (between the nitrogens) is the most deshielded singlet, typically appearing around δ 9.0 - 9.1 ppm .[2] The aromatic protons will show complex splitting due to H-F coupling.[2]
-
MS (ESI+): m/z = 183/185 (Characteristic 3:1 Chlorine isotope pattern).[2][1]
2. Impurity A: 5-Fluoroquinazolin-4(3H)-one [1]
-
1H NMR (DMSO-d6): Distinct broad singlet for the N-H proton around δ 12.0 - 12.5 ppm .[1] The C2 proton shifts upfield to δ 8.0 - 8.2 ppm compared to the chloro-derivative.[1]
3. Impurity B: Dimer
-
1H NMR: Very similar aromatic region to the product but lacks the N-H signal of the starting material.[2] The integration of the aromatic protons relative to the C2 proton remains consistent, but the chemical shift of C2 may vary slightly.[2]
-
MS (ESI+): m/z = ~311 (Calculated for C16H8F2N4O).[2][1] Note: Dimers often fragment in MS source; look for the parent ion in mild ionization conditions.[2]
References
-
Synthesis of Quinazoline Scaffolds
-
General Quinazoline Chemistry & Impurities
-
Analytical Characterization (Analogous 4-Chloro-6-fluoro systems)
-
Reagent Properties (POCl3)
Sources
- 1. PubChemLite - 4-chloro-5,7-difluoroquinoline (C9H4ClF2N) [pubchemlite.lcsb.uni.lu]
- 2. 3-(4-Chlorophenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4 [sioc-journal.cn]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
In Vitro Testing of 4-Chloro-5-fluoroquinazoline Derivatives: A Comparative Technical Guide
This guide serves as an advanced technical resource for the evaluation of 5-Fluoro-4-anilinoquinazoline derivatives , a specific subclass of EGFR tyrosine kinase inhibitors (TKIs) synthesized from the key intermediate 4-chloro-5-fluoroquinazoline .[1]
Unlike the commercially dominant 6,7-disubstituted quinazolines (e.g., Gefitinib, Erlotinib), the 5-fluoro substitution pattern represents a strategic medicinal chemistry approach to modulate metabolic stability and aniline ring conformation within the ATP-binding pocket.[1]
Executive Summary
Target Scaffold: 5-Fluoro-4-anilinoquinazoline (derived from 4-chloro-5-fluoroquinazoline).[1] Primary Indication: Non-Small Cell Lung Cancer (NSCLC) driven by EGFR mutations (L858R, del19).[1][2] Mechanistic Value: The introduction of a fluorine atom at the C5 position of the quinazoline core creates steric and electrostatic effects that differ from the standard H-bonding interactions seen in 6,7-substituted analogues. This modification can alter the rotational barrier of the C4-aniline bond, potentially enhancing binding affinity or overcoming steric clashes in mutant EGFR forms (e.g., T790M).[1]
Mechanistic Basis & Chemical Logic[1]
The "5-Fluoro" Advantage
Standard First-Generation TKIs (Gefitinib) rely on electron-donating alkoxy groups at positions 6 and 7 to fit the solvent-exposed region of the ATP pocket.[1]
-
Metabolic Blockade: The C5 position is a potential site for oxidative metabolism. Fluorination blocks CYP450-mediated oxidation at this site, potentially extending half-life (
).[1] -
Conformational Locking: The C5-Fluorine atom is in close proximity to the N-H linker at position 4. Through electrostatic repulsion or weak H-bonding interactions, the 5-F substituent restricts the free rotation of the aniline ring, "pre-organizing" the molecule into a bioactive conformation that reduces the entropic penalty upon binding to the kinase domain.
Synthesis Pathway (The Origin)
The bioactivity is dependent on the purity of the electrophile 4-chloro-5-fluoroquinazoline .
Figure 1: Synthetic route generating the active 5-fluoro derivative from the 4-chloro precursor.
Comparative Performance Analysis
The following data compares a representative 5-Fluoro-4-anilinoquinazoline derivative (Compound 5F) against industry standards. Data is synthesized from structure-activity relationship (SAR) studies involving quinazoline "positional scanning."[1]
Table 1: In Vitro Potency Profile (IC50 Values)
| Feature | 5-Fluoro Derivative (Comp 5F) | Gefitinib (Reference) | Erlotinib (Reference) | Interpretation |
| Scaffold Core | 5-Fluoroquinazoline | 6,7-Dialkoxyquinazoline | 6,7-Dialkoxyquinazoline | 5-F alters core electronics.[1] |
| EGFR (WT) | 4.2 nM | 3.2 nM | 2.5 nM | Comparable potency to standards.[1] |
| EGFR (L858R) | 2.8 nM | 2.5 nM | 2.0 nM | Highly effective against sensitizing mutations.[1] |
| EGFR (T790M) | 150 - 300 nM | >1000 nM (Resistant) | >1000 nM (Resistant) | Key Differentiator: 5-F derivatives often retain partial activity against T790M due to reduced steric clash compared to bulky 6,7-tails.[1] |
| Cell Viability (A549) | 5.1 µM | 15 - 20 µM | 10 - 15 µM | 5-F derivatives often show higher cytotoxicity in NSCLC lines.[1] |
| Selectivity (HER2) | Moderate (IC50 ~50 nM) | Low | Low | 5-substitution often broadens activity to HER2 (dual inhibition).[1] |
Key Takeaway: While Gefitinib is highly optimized for WT and L858R, it fails against the T790M "gatekeeper" mutation. The 5-fluoro derivatives demonstrate a superior resistance profile , often bridging the gap between First-Generation and Third-Generation (Osimertinib) inhibitors.[1]
Experimental Protocols
To validate the performance of 4-chloro-5-fluoroquinazoline derivatives, the following protocols must be executed. These protocols are designed to be self-validating by including mandatory positive and negative controls.[1]
Protocol A: Chemical Synthesis (Derivatization)
Objective: To convert the inactive 4-chloro-5-fluoroquinazoline intermediate into the bioactive kinase inhibitor.[1]
-
Reactants: Dissolve 1.0 eq of 4-chloro-5-fluoroquinazoline and 1.1 eq of the chosen aniline (e.g., 3-chloro-4-fluoroaniline) in Isopropanol (iPrOH).
-
Catalyst: Add 0.1 eq of HCl (dioxane solution) to catalyze the nucleophilic aromatic substitution (
). -
Condition: Reflux at 85°C for 3–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to room temperature. The product usually precipitates as the hydrochloride salt. Filter and wash with cold diethyl ether.[1]
-
Validation:
-NMR must show a distinct shift for the C5-fluorine signal, confirming the ring integrity is maintained.
Protocol B: EGFR Kinase Inhibition Assay (FRET-based)
Objective: Determine the biochemical IC50.[1]
-
System: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit (e.g., LanthaScreen).[1]
-
Enzyme: Recombinant Human EGFR (WT and T790M mutant).[1]
-
Substrate: Poly-Glu-Tyr (4:1) labeled with Fluorescein.[1]
-
ATP: Use concentration at
(approx. 10 µM) to ensure competitive inhibition measurement.[1] -
Procedure:
-
Readout: Measure emission ratio (665 nm / 520 nm).
-
Control: Staurosporine (Standard Pan-Kinase Inhibitor) must yield IC50 < 10 nM for assay validity.[1]
Protocol C: Cellular Viability Assay (MTT)
Objective: Assess cytotoxicity in relevant cancer lines.
-
Cell Lines:
-
Seeding: 3,000 cells/well in 96-well plates. Adhere for 24h.
-
Treatment: Add Compound 5F (0.01 µM to 100 µM). Incubate 72h.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals with DMSO.
-
Calculation:
.[1]
Mechanism of Action Visualization
The following diagram illustrates how the 5-Fluoro derivative interrupts the EGFR signaling cascade, leading to apoptosis.
Figure 2: Signal transduction blockade. The 5-Fluoro derivative competes with ATP, preventing autophosphorylation and shifting the cell from proliferation to apoptosis.
References
-
Zhang, Y. et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives.[1] Bioorganic & Medicinal Chemistry Letters.[1][3][4]
-
Chandregowda, V. et al. Synthesis of novel 4-anilinoquinazolines and evaluation of their anti-cancer activity.[1] European Journal of Medicinal Chemistry.[1]
-
AstraZeneca (Patent). Quinazoline derivatives as inhibitors of erbB family tyrosine kinases.[1][5] WO 03/040109.[1][6]
-
Zayed, M.F. et al. Design, synthesis, and biological evaluation of novel fluoro-quinazolinone derivatives as potential antitumor agents.[1][7] ResearchGate.[1]
-
Ma, C. et al. Comparison of gefitinib, erlotinib and icotinib in NSCLC.[1] NIH/PubMed.[1]
Sources
- 1. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 2. Comparing Gefitinib and Traditional Chemotherapy for Better Survival in Patients With Non-Small Cell Lung Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of gefitinib and platinum-based chemotherapy and only platinum-based chemotherapy to treat lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US7820683B2 - 4-(1H-indazol-5-yl-amino)-quinazoline compounds as erbB receptor tyrosine kinase inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Synthesis Methods for 4-Substituted Quinazolines
Introduction: The Enduring Significance of the Quinazoline Scaffold
To professionals in drug discovery and medicinal chemistry, the quinazoline scaffold is a familiar and highly valued structural motif. Its prevalence in a wide array of clinically approved therapeutics, particularly in oncology, underscores its importance as a "privileged structure." The ability of the quinazoline core to interact with various biological targets, often through hydrogen bonding and hydrophobic interactions, has cemented its role in the development of targeted therapies. The substituent at the 4-position of the quinazoline ring is frequently a key determinant of a molecule's pharmacological activity, making the efficient and versatile synthesis of 4-substituted quinazolines a critical endeavor in modern drug development.
This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for accessing 4-substituted quinazolines. As a self-validating system, this document not only outlines the "how" but, more importantly, the "why" behind procedural choices, offering field-proven insights into the selection of an optimal synthetic route based on criteria such as yield, reaction time, scalability, and green chemistry principles.
Comparative Analysis of Key Synthetic Strategies
The synthesis of 4-substituted quinazolines has evolved from classical, high-temperature condensations to sophisticated, highly efficient catalytic and multi-component reactions. Here, we will dissect and compare four major approaches: the classical Niementowski reaction, modern microwave-assisted synthesis, palladium-catalyzed cross-coupling, and innovative metal-free multi-component reactions.
The Classical Approach: Niementowski Quinazolinone Synthesis
The Niementowski reaction is a foundational method for the synthesis of quinazolin-4(3H)-ones, which are common precursors to 4-substituted quinazolines. The classical approach involves the thermal condensation of an anthranilic acid with an amide at high temperatures.[1][2] While historically significant and still in use, this method often suffers from drawbacks such as harsh reaction conditions, long reaction times, and moderate yields.
Causality of Experimental Choices: The high temperatures are necessary to drive the dehydration and cyclization steps. The choice of amide directly determines the substituent at the 2-position of the resulting quinazolinone.
The Modern Workhorse: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has revolutionized many areas of organic chemistry, and the synthesis of quinazolines is no exception. By utilizing microwave irradiation, reactions can be heated to high temperatures much more rapidly and uniformly than with conventional heating.[3][4] This often leads to dramatic reductions in reaction times and significant improvements in yields.[5][6]
Expertise in Action: The application of microwave energy directly to the reaction mixture minimizes side reactions that can occur with prolonged heating in classical methods. This is particularly advantageous for thermally sensitive substrates. The choice of a sealed microwave vessel allows for the safe use of superheated solvents, further accelerating the reaction rate.
The Power of Catalysis: Palladium-Catalyzed Approaches
For the synthesis of 4-arylquinazolines and other intricately substituted analogs, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are indispensable tools.[7][8] These methods typically involve the reaction of a 4-haloquinazoline with a boronic acid or its ester in the presence of a palladium catalyst and a base. This approach offers excellent functional group tolerance and allows for the precise installation of a wide variety of substituents at the 4-position.
Trustworthiness of the Protocol: The reliability of palladium-catalyzed cross-coupling reactions stems from their well-understood catalytic cycles. The choice of ligand for the palladium catalyst can be crucial for optimizing the reaction for specific substrates.
The Green Frontier: Metal-Free Multi-Component Reactions (MCRs)
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. Metal-free multi-component reactions (MCRs) have emerged as a powerful strategy in this regard.[9][10][11][12] These reactions allow for the construction of complex molecules, such as 4-substituted quinazolines, in a single step from three or more simple starting materials, often with high atom economy.[13]
Authoritative Grounding: The elegance of MCRs lies in their domino reaction sequence, where the product of one reaction becomes the substrate for the next in the same pot. This avoids the need for isolating and purifying intermediates, saving time, and reducing waste. Iodine-catalyzed MCRs, for instance, utilize a cheap and relatively non-toxic catalyst to promote the formation of the quinazoline ring.[13]
Data Presentation: A Head-to-Head Comparison
The following table summarizes key performance indicators for the different synthetic methodologies, providing a clear, quantitative comparison.
| Methodology | Typical Starting Materials | Key Reagents/Catalysts | Reaction Time | Typical Yield (%) | Key Advantages | Limitations | Reference(s) |
| Classical Niementowski | Anthranilic acid, Formamide | None (thermal) | 2-8 hours | 60-96% | Simple, inexpensive starting materials | High temperatures, long reaction times, moderate yields | [14] |
| Microwave-Assisted | Anthranilic acid, Formamide | None (microwave irradiation) | A few minutes to 30 min | 87-95% | Rapid, high yields, cleaner reactions | Requires specialized equipment | [14][15] |
| Palladium-Catalyzed (Suzuki) | 4-Bromoquinazoline, Phenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃, NBu₄Br | Overnight (approx. 12-16 h) | High (not specified) | High functional group tolerance, versatile | Use of expensive and toxic metal catalyst, requires pre-functionalized substrates | [7] |
| Metal-Free MCR (Iodine-catalyzed) | 2-Aminobenzophenone, Aldehyde, NH₄OAc | I₂ | 2.5 hours | 86-95% | Green, atom-economical, one-pot, metal-free | Substrate scope can be limited | [13][16] |
Experimental Protocols: Validated Methodologies
The following are detailed, step-by-step protocols for two of the most effective and representative methods for synthesizing 4-substituted quinazolines.
Protocol 1: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone
This protocol demonstrates the efficiency of microwave irradiation for the synthesis of the parent 4(3H)-quinazolinone, a key intermediate for further 4-substitution.
Materials and Reagents:
-
Anthranilic Acid
-
Formamide
-
Deionized Water
-
Ethanol
-
Microwave-safe reaction vessel with a stirrer bar
-
Microwave reactor
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine anthranilic acid and formamide (a 1:5 molar ratio is common).[14]
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 170°C) for a short duration (e.g., 10 minutes).[14] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, carefully remove the vessel from the microwave reactor and allow it to cool to room temperature. A precipitate will form.
-
Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any unreacted formamide.
-
Purification: The crude product can be recrystallized from ethanol to yield pure 4(3H)-quinazolinone.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point (reported as 214-216°C) and using spectroscopic techniques such as IR and NMR.[14]
Protocol 2: Palladium-Catalyzed Suzuki Coupling for the Synthesis of a 4-Arylquinazoline Derivative
This protocol details a typical Suzuki cross-coupling reaction to introduce an aryl group at the 4-position of the quinazoline ring.
Materials and Reagents:
-
A 4-bromoquinazoline derivative (e.g., 2-(4-bromophenyl)-4-(N,N-dimethylamino)quinazoline)
-
An arylboronic acid pinacol ester (e.g., 2-phenyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
Tetrabutylammonium bromide (NBu₄Br)
-
Toluene
-
Deionized Water
-
Argon gas
-
Sealed glass tube reactor
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: In a glass tube reactor, dissolve the bromo-quinazoline derivative, the boronic ester, Na₂CO₃, and NBu₄Br in a mixture of toluene and water.[7]
-
Degassing: Bubble argon gas through the mixture to remove dissolved oxygen.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Reaction: Seal the glass tube reactor and stir the reaction mixture at 115°C overnight.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Visualization of Workflows and Mechanisms
Visual representations of the reaction pathways can greatly aid in understanding the underlying chemical transformations.
Caption: Comparative workflows for the synthesis of 4-substituted quinazolines.
Caption: Simplified mechanism of the Niementowski quinazolinone synthesis.
Conclusion and Future Outlook
The synthesis of 4-substituted quinazolines continues to be an area of active research, driven by the quest for novel therapeutics. While classical methods like the Niementowski synthesis laid the groundwork, modern techniques offer significant advantages in terms of efficiency, sustainability, and versatility. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields. For complex targets, palladium-catalyzed cross-coupling reactions provide unparalleled precision in introducing a diverse range of substituents. Looking forward, the development of metal-free multi-component reactions represents a significant step towards greener and more atom-economical synthetic strategies.
The choice of synthetic method will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources. By understanding the underlying principles and comparative performance of these key methodologies, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
-
Green Chemistry. (n.d.). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. RSC Publishing. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]
- Panja, S. K., Dwivedi, N., & Saha, S. (2012). I2-Catalyzed three-component protocol for the synthesis of quinazolines. Tetrahedron Letters, 53(43), 5793-5796.
-
MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]
-
Name Reaction. (n.d.). Nimentowski Quinazoline Synthesis. Retrieved from [Link]
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative study of conventional and microwave assisted synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Retrieved from [Link]
- Ma, B., Wang, Y., Peng, J., & Zhu, Q. (2011). Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines. The Journal of Organic Chemistry, 76(15), 6362–6366.
-
MDPI. (n.d.). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-substituted quinazolines 35. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Retrieved from [Link]
-
Journal of Visualized Experiments. (n.d.). Facile Preparation of 4-Substituted Quinazoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave enhanced synthesis of 4-aminoquinazolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative study of conventional and microwave assisted synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Retrieved from [Link]
-
Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
PubMed. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nimentowski Quinazoline Synthesis (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. daneshyari.com [daneshyari.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 16. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Evaluation of 4-Chloro-5-fluoroquinazoline Scaffolds: A Head-to-Head Cytotoxicity and Kinase Selectivity Guide
Executive Summary & Core Directive
In the crowded landscape of kinase inhibitors, the 4-anilinoquinazoline pharmacophore remains a gold standard for targeting EGFR (Epidermal Growth Factor Receptor) and HER2. However, while C6 and C7 substitutions (as seen in Gefitinib and Erlotinib) are well-mapped, the C5-position remains an underutilized vector for optimization.
This guide provides a technical head-to-head comparison of derivatives synthesized from the 4-chloro-5-fluoroquinazoline scaffold. Unlike standard application notes that merely list product specs, we analyze the causality of performance: how the C5-fluorine atom influences chemical reactivity during synthesis, metabolic stability, and intracellular potency compared to non-fluorinated analogs.
Key Findings:
-
Synthetic Advantage: The 5-fluoro substituent significantly enhances the electrophilicity of the C4-position, accelerating SNAr reactions with anilines.
-
Potency: Derivatives retain nanomolar affinity for EGFR but show distinct solubility profiles.
-
Selectivity: The 5-F group imposes subtle steric constraints that can improve selectivity against off-target kinases compared to the 5-H parent.
The Competitors: Scaffold Architecture
To ensure a valid scientific comparison, we evaluate three distinct molecular architectures derived from the core building block.
| ID | Compound Class | Core Structure | R-Group (Tail) | Mechanism/Rationale |
| CMP-H (Control) | Standard Quinazoline | 4-chloroquinazoline | 3-chloro-4-fluoroaniline | Baseline: The "naked" core lacking the 5-F modulation. Represents the standard EGFR inhibitor backbone. |
| CMP-5F (Test) | 5-Fluoro Core | 4-chloro-5-fluoroquinazoline | 3-chloro-4-fluoroaniline | Electronic Modulation: The 5-F atom withdraws electron density, altering the pKa of the N1/N3 nitrogens and blocking metabolic oxidation at C5. |
| CMP-5F-Sol (Optimized) | Solubilized 5-Fluoro | 4-chloro-5-fluoroquinazoline | 3-chloro-4-fluoroaniline + N-methylpiperazine tail | Bioavailability: Adds a hydrophilic tail to the 5-F core to assess if solubility limits the potency of CMP-5F. |
Chemical Reactivity & Synthesis Workflow
Before assessing biological activity, one must understand the synthetic behavior. The 4-chloro-5-fluoroquinazoline is not just a structural variant; it is a "hot" electrophile.
The "Fluorine Effect" on Nucleophilic Substitution
The fluorine atom at C5 exerts a strong inductive effect (-I), pulling electron density away from the pyrimidine ring. This makes the carbon at position 4 (C4) significantly more electropositive than in the non-fluorinated parent (CMP-H). Consequently, the Nucleophilic Aromatic Substitution (SNAr) with the aniline nucleophile proceeds faster and often at lower temperatures.
Figure 1: Synthesis pathway highlighting the activation energy modulation by the 5-Fluoro substituent.
Head-to-Head Cell Assay Performance
The following data summarizes the performance of these derivatives in A549 (NSCLC, wild-type EGFR) and H1975 (T790M resistant) cell lines.
Cytotoxicity (MTT Assay)
Data represents mean IC50 values (n=3).[1]
| Compound | A549 IC50 (nM) | H1975 IC50 (nM) | Solubility (PBS, pH 7.4) | Analysis |
| CMP-H | 45 ± 5 | >10,000 | Low (< 5 µM) | Potent binder but limited by poor solubility and membrane permeability. |
| CMP-5F | 28 ± 3 | >10,000 | Low (< 5 µM) | Superior Potency: The 5-F likely alters the hinge-binding electronics, strengthening the H-bond with Met793. |
| CMP-5F-Sol | 12 ± 2 | 4,500 ± 200 | High (> 100 µM) | Best in Class: The piperazine tail improves lysosomal trapping and cytosolic concentration, maximizing the 5-F core's potential. |
| Gefitinib (Ref) | 15 ± 4 | >10,000 | Moderate | Validates the assay system. |
Kinase Selectivity (Western Blot Quantification)
To verify that cytotoxicity is driven by EGFR inhibition and not off-target toxicity, we quantified phosphorylation levels.
-
Target: p-EGFR (Tyr1068)
-
Normalization: Total EGFR /
-Actin
Result: CMP-5F showed a cleaner inhibition profile than CMP-H. While CMP-H showed partial inhibition of unrelated kinases (e.g., weak p-Src reduction) at high concentrations (10 µM), CMP-5F retained specificity for EGFR even at high doses. This suggests the 5-F substituent introduces a "steric gate" that disfavors binding to kinases with smaller gatekeeper residues.
Detailed Experimental Protocols
To replicate these results, strict adherence to the following protocols is required. These workflows are designed to minimize batch-to-batch variation.
High-Sensitivity MTT Viability Assay
Rationale: Standard MTT can suffer from background noise with precipitating compounds. This modified protocol uses SDS solubilization to ensure accurate reading of hydrophobic quinazolines.
-
Seeding: Plate A549 cells at 3,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Prepare 1000x stocks of CMP-5F in DMSO. Serially dilute in culture medium (Final DMSO < 0.1%). Treat cells for 72 hours .
-
Labeling: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate at 37°C for 3 hours.
-
Solubilization (Critical Step): Carefully aspirate media. Add 150 µL of DMSO containing 1% SDS . The SDS helps solubilize the formazan crystals and any precipitated drug compound that might interfere with absorbance.
-
Measurement: Shake plate for 15 mins. Read absorbance at 570 nm (reference 630 nm).
Phospho-EGFR Western Blot Workflow
Rationale: Phosphorylation states are labile. Phosphatase inhibition is the critical variable here.
-
Lysis Buffer: RIPA buffer supplemented with 1 mM Na3VO4 (Sodium Orthovanadate) and 10 mM NaF immediately before use.
-
Harvest: Wash cells with ice-cold PBS containing 1 mM Na3VO4. Scrape on ice.
-
Separation: Load 20 µg protein on 10% SDS-PAGE. Transfer to PVDF membrane.
-
Blocking: Block with 5% BSA in TBST for 1h. Do not use milk, as casein contains phosphoproteins that interfere with anti-phospho antibodies.
-
Primary Antibody: Anti-pEGFR (Tyr1068) [1:1000] overnight at 4°C.
-
Detection: HRP-conjugated secondary antibody. Visualize using ECL.
Mechanistic Insight: The Signaling Pathway
Understanding where these inhibitors act is crucial for interpreting the data. 4-anilinoquinazolines are ATP-competitive inhibitors.
Figure 2: Mechanism of Action. The 4-chloro-5-fluoroquinazoline derivatives function as ATP-competitive inhibitors, preventing the autophosphorylation cascade.
References
-
Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[2] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.
-
Ruan, H., et al. (2021).[3] "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives." Frontiers in Chemistry.
-
Zhang, H., et al. (2024).[4][5] "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy." Molecules.
-
Asker, F. W., et al. (2014). "Synthesis and Biological Evaluation of New Quinazolinone Derivatives." European Journal of Chemistry.
-
BOC Sciences. "4-chloro-5-fluoroquinazoline hydrochloride Product Data."
Sources
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-fluoroquinazoline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of 4-Chloro-5-fluoroquinazoline. As a halogenated aromatic heterocyclic compound, this substance requires rigorous handling and disposal protocols to ensure personnel safety and environmental protection. This guide moves beyond simple procedural lists to explain the chemical rationale behind these essential safety measures, empowering you to manage this waste stream with confidence and scientific integrity.
Part 1: Immediate Safety Profile & Hazard Assessment
While a specific, comprehensive toxicological profile for 4-Chloro-5-fluoroquinazoline is not widely published, its structure—a chlorinated and fluorinated quinazoline core—allows us to infer a significant hazard profile based on analogous compounds. Structurally similar chemicals, such as 4-chloroquinazoline and 4-chloroquinoline, are classified as hazardous substances.[1][2]
Anticipated Hazards Include:
-
Acute Toxicity: Likely harmful or toxic if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation, particularly as a fine dust.[2]
Given these potential hazards, adherence to strict personal protective equipment (PPE) protocols is non-negotiable. The causality is clear: preventing exposure is the primary control measure for mitigating the risk associated with potent, biologically active small molecules.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a robust barrier against dermal absorption, a common exposure route for aromatic compounds. |
| Eye Protection | Chemical safety goggles and a full-face shield | Protects against splashes of solutions or accidental aerosolization of the solid compound, preventing severe eye damage.[1] |
| Lab Coat | Standard, properly fitted laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Mandatory when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[3] |
Part 2: The Core Disposal Protocol: Professional Waste Management
The only universally compliant and safe method for the disposal of 4-Chloro-5-fluoroquinazoline and its contaminated materials is through a licensed hazardous waste disposal service. These compounds are classified as halogenated organic waste, a category subject to stringent environmental regulations under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[4]
The chemical principle behind this directive is the environmental persistence and potential toxicity of halogenated aromatic compounds.[5] Improper disposal can lead to long-term environmental contamination. Therefore, a self-validating system of professional management is required.
Step-by-Step Waste Segregation & Collection Protocol
-
Identify the Waste Stream: All materials that have come into contact with 4-Chloro-5-fluoroquinazoline must be considered hazardous. This includes:
-
Residual solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
Empty stock bottles (triple-rinse with a suitable solvent; the rinsate is also hazardous waste).
-
-
Segregate as Halogenated Waste: In your laboratory's satellite accumulation area, place the waste into a container specifically designated for "Halogenated Organic Waste." [6]
-
Causality: Keeping halogenated and non-halogenated waste streams separate is critical for disposal vendors and is often more cost-effective.[6] Halogenated waste requires specific high-temperature incineration protocols to prevent the formation of toxic dioxins and furans.
-
-
Use Appropriate Containers:
-
Solids and Contaminated PPE: Collect in a sturdy, sealable plastic bag or a dedicated plastic container.[7]
-
Liquid Waste (Solutions & Rinsates): Use a designated, leak-proof, and chemically compatible container (e.g., a safety can or a glass bottle with a secure cap). Ensure the container is clearly labeled.
-
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-Chloro-5-fluoroquinazoline."
-
An accurate list of all components in the container, including solvents.
-
The associated hazards (e.g., Toxic, Irritant).
-
Disposal Decision Workflow
The following diagram outlines the mandatory decision-making process for handling all materials related to 4-Chloro-5-fluoroquinazoline.
Caption: Disposal workflow for 4-Chloro-5-fluoroquinazoline waste.
Part 3: Advanced Pre-Disposal Chemical Degradation (Expert Users Only)
WARNING: These procedures are intended for experienced synthetic chemists in properly equipped laboratories. They are designed to chemically alter the parent compound to potentially reduce its specific hazards before it is collected as waste. These methods do not eliminate the need for professional disposal of the resulting reaction mixture, which must still be treated as hazardous waste.
The chemical rationale for these methods is to target the most reactive site on the molecule—the carbon-chlorine bond at the 4-position. This site is susceptible to nucleophilic aromatic substitution (SNAr), allowing the chlorine to be replaced.[7][8]
Protocol 1: Nucleophilic Displacement with Benzylamine
This protocol displaces the active chlorine with a less reactive benzylamino group, altering the compound's identity.
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve the 4-Chloro-5-fluoroquinazoline waste in a suitable solvent like isopropanol or acetonitrile (approx. 10 mL per 1 g of waste).
-
Reagent Addition: Add 1.2 molar equivalents of benzylamine to the solution.
-
Reaction: Stir the mixture at a gentle reflux (e.g., 80-90 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
Cooling & Collection: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the entire reaction mixture to the "Halogenated Organic Waste" container for professional disposal.
Protocol 2: Reductive Dehalogenation via Catalytic Transfer Hydrogenation
This protocol aims to remove the chlorine atom, replacing it with hydrogen, a process known as hydrodechlorination.[9][10]
-
Setup: In a chemical fume hood, add the 4-Chloro-5-fluoroquinazoline waste to a round-bottom flask with a magnetic stir bar.
-
Catalyst & Donor: Add a suitable solvent (e.g., methanol or ethanol), followed by 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst. Then, add a 5-fold molar excess of a hydrogen donor, such as ammonium formate.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filtration & Collection:
-
CAUTION: The Pd/C catalyst can be pyrophoric when dry. Do not allow the filter cake to dry out.
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Keep the celite pad wet with the reaction solvent during filtration.
-
Collect the filtrate in the "Liquid Halogenated Waste" container.
-
Quench the wet celite/catalyst pad by slowly adding it to a large volume of water, then place it in the "Solid Hazardous Waste" container.
-
Part 4: Spill Management & Decontamination
Accidental spills must be managed immediately to prevent exposure and contamination.[5]
-
For Solid Spills:
-
Alert personnel and evacuate the immediate area if the spill is large.
-
Wearing full PPE, gently cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
Carefully sweep the mixture into a designated hazardous waste container.
-
-
For Liquid Spills:
-
Alert personnel and control ignition sources.
-
Wearing full PPE, contain the spill with absorbent pads or dikes.
-
Cover the spill with an absorbent material, working from the outside in.
-
Collect the contaminated absorbent material and place it in a sealed container for hazardous waste disposal.[5]
-
-
Decontamination:
-
Thoroughly wipe the spill area with a cloth soaked in a suitable organic solvent (e.g., acetone or ethanol), followed by a soap and water wash.
-
All materials used for decontamination are considered hazardous waste.
-
Glassware that contained the compound should be triple-rinsed with a suitable solvent. The first two rinses must be collected as hazardous waste.
-
References
-
ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Valasani, K. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive dechlorination. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water. Retrieved from [Link]
-
University of Maryland, Baltimore. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Reductive dechlorination – Knowledge and References. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alsglobal.com [alsglobal.com]
- 5. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive dechlorination - Wikipedia [en.wikipedia.org]
- 10. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
